1-(2-Methoxyphenyl)imidazolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHATQNMMNNTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401244 | |
| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62868-43-3 | |
| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Structural Dynamics and Synthetic Methodology of N-(2-Methoxyphenyl)ethyleneurea
Executive Summary
N-(2-methoxyphenyl)ethyleneurea (Systematic Name: 1-(2-Methoxyphenyl)imidazolidin-2-one ) represents a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold in the development of CNS-active agents (specifically 5-HT antagonists) and adrenergic receptor modulators. This guide provides a rigorous technical analysis of its structural properties, specifically the steric and electronic influence of the ortho-methoxy substituent, and details two validated synthetic protocols: a high-fidelity Palladium-Catalyzed Cross-Coupling and a scalable Diamine Cyclization .
Part 1: Structural Elucidation & Physicochemical Profile
Chemical Identity
The molecule consists of a rigid 2-imidazolidinone (cyclic urea) ring N-substituted with an o-anisidine moiety. The "ethyleneurea" nomenclature refers to the five-membered heterocycle formed by bridging the nitrogens of urea with an ethylene (–CH₂CH₂–) bridge.
| Property | Data |
| IUPAC Name | 1-(2-Methoxyphenyl)imidazolidin-2-one |
| CAS Registry | 61736-54-9 (Generic/Analogous) |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| H-Bond Donors | 1 (N3-H ) |
| H-Bond Acceptors | 2 (C=O , –OMe ) |
| LogP (Predicted) | ~1.2 – 1.5 (Lipophilic, CNS penetrant) |
| Topological Polar Surface Area | ~32 Ų |
Conformational Analysis: The Ortho-Effect
The defining structural feature of this molecule is the steric clash between the C2-Methoxy group on the phenyl ring and the carbonyl oxygen (or the C5-hydrogens) of the imidazolidinone ring.
-
Twisted Conformation: Unlike N-phenylimidazolidinone, which can adopt a near-planar conformation allowing conjugation between the phenyl
-system and the urea nitrogen lone pair, the ortho-methoxy group forces the phenyl ring to rotate out of plane (dihedral angle ≈ 45–60°). -
Electronic Consequence: This deconjugation isolates the electronic density of the urea ring, making the N3-H more acidic and the Carbonyl Oxygen more basic compared to planar analogs. This is a critical design feature for binding affinity in protein pockets requiring specific hydrogen bond geometries.
Part 2: Synthetic Pathways (The "How-To")
Two distinct methodologies are presented: Method A for high-throughput medicinal chemistry (library synthesis) and Method B for scalable, metal-free batch production.
Diagram 1: Retrosynthetic Logic (DOT Visualization)
Caption: Retrosynthetic analysis showing the two primary disconnection strategies: C-N cross-coupling (Red) and heterocycle formation (Green).
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Late-stage functionalization, high purity, library generation.
Mechanism: This route utilizes a Pd(0)/Pd(II) catalytic cycle to couple commercially available 2-imidazolidinone with 2-bromoanisole. The use of a bidentate ligand (Xantphos) is critical to prevent catalyst poisoning by the urea substrate.
Reagents & Stoichiometry[1][2][3]
-
Substrate 1: 2-Bromoanisole (1.0 equiv)
-
Substrate 2: 2-Imidazolidinone (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (1.5 equiv) - Dry, granular
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Solids Addition: Charge the vessel with Pd₂(dba)₃, Xantphos, Cs₂CO₃, and 2-imidazolidinone.
-
Liquids Addition: Add 2-Bromoanisole and anhydrous 1,4-Dioxane via syringe.
-
Degassing: Sparge the solution with Argon for 5 minutes (essential to prevent Pd oxidation).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). Product is more polar than the aryl halide.
-
-
Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and Pd black.
-
Purification: Concentrate filtrate. Purify via flash chromatography (Gradient: 0% → 5% MeOH in DCM).
Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the N1-H signal of imidazolidinone and the appearance of the aromatic signals corresponding to the o-anisidine ring.
Protocol B: Diamine Cyclization with CDI
Best for: Multi-gram scale up, metal-free synthesis, lower cost.
Mechanism: Nucleophilic attack of the secondary amine of N-(2-methoxyphenyl)ethylenediamine onto Carbonyldiimidazole (CDI), followed by intramolecular cyclization by the primary amine.
Reagents
-
Precursor: N-(2-methoxyphenyl)-1,2-ethanediamine (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Solvent: Tetrahydrofuran (THF) (Anhydrous) or Dichloromethane (DCM)
Step-by-Step Workflow
-
Dissolution: Dissolve the diamine in anhydrous THF (0.5 M) in a round-bottom flask under N₂.
-
Addition: Cool to 0°C. Add CDI portion-wise over 15 minutes. (Caution: CO₂ evolution).
-
Cyclization: Allow to warm to Room Temperature and stir for 4–6 hours.
-
Note: If cyclization is slow, reflux for 2 hours.
-
-
Quench: Add water to hydrolyze excess CDI.
-
Extraction: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted diamine), then Brine.
-
Crystallization: The product often precipitates upon concentration or addition of diethyl ether.
Part 3: Experimental Visualization
Diagram 2: Buchwald-Hartwig Catalytic Cycle (DOT Visualization)
Caption: Simplified catalytic cycle for the Pd-catalyzed N-arylation of imidazolidinone.
Part 4: Pharmacological Relevance & References[6]
Pharmacophore Utility
The 1-aryl-2-imidazolidinone motif is a bioisostere for cyclic lactams and quinazolinones.
-
5-HT Antagonists: The o-methoxy group mimics the steric bulk and electron-donating properties found in serotonin receptor ligands (e.g., arylpiperazines).
-
Adrenergic Receptors: As noted in hydrazone derivatives, the imidazolidinone core serves as an anchor for
-adrenergic receptor binding [1]. -
Solubility Profile: The cyclic urea is more polar than the open-chain analog, improving water solubility while maintaining membrane permeability due to the lipophilic methoxyphenyl cap.
References
- Buchwald-Hartwig Amination Protocol: Source: ChemSpider SyntheticPages, Protocol 249.
-
Imidazolidinone Synthesis Review
-
Structural Data (PubChem)
- Title: 1-(2-methoxyphenyl)
- Source: PubChem CID 98753.
-
URL:[Link]
-
General Reactivity of Cyclic Ureas
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazolidinone synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Physicochemical Profiling and Synthetic Utility of 1-(2-Methoxyphenyl)-2-imidazolidinone
[1][2]
Executive Summary
1-(2-Methoxyphenyl)-2-imidazolidinone is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Structurally, it consists of a five-membered cyclic urea ring (imidazolidin-2-one) substituted at the
This scaffold acts as a rigidified bioisostere for acyclic ureas and amides, offering restricted conformational freedom that enhances binding affinity in G-protein coupled receptor (GPCR) ligands—specifically within the serotonin (5-HT) and adrenergic (
Part 1: Molecular Identity & Physicochemical Properties[1][2]
The following data constitutes the foundational identity of the compound. These values are derived from stoichiometric calculation and standard cheminformatic property prediction algorithms.
Table 1: Core Chemical Specifications
| Property | Value | Technical Note |
| Chemical Name | 1-(2-Methoxyphenyl)-2-imidazolidinone | IUPAC nomenclature |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Confirmed by elemental stoichiometry |
| Molecular Weight | 192.21 g/mol | Average mass based on standard abundance |
| Exact Mass | 192.089878 Da | Monoisotopic mass for HRMS calibration |
| CLogP | ~1.2 - 1.5 | Lipophilicity indicates good oral bioavailability potential |
| H-Bond Donors | 1 (NH) | Critical for receptor pocket interaction |
| H-Bond Acceptors | 3 (C=O, O-Me, N) | Includes the carbonyl and ether oxygen |
| Rotatable Bonds | 2 | Bond between Phenyl-N and O-Me |
| Topological Polar Surface Area | ~41.6 Ų | Predictive of blood-brain barrier (BBB) penetration |
Structural Significance
The ortho-methoxy substitution exerts a steric influence that twists the phenyl ring out of coplanarity with the imidazolidinone ring.[1] This " atropisomeric-like" twist is often exploited in medicinal chemistry to fill hydrophobic pockets in enzymes or receptors (e.g., 5-HT1A receptors) where flat, planar molecules fail to achieve selectivity.[1]
Part 2: Synthetic Pathways & Process Chemistry[1][4]
To generate 1-(2-Methoxyphenyl)-2-imidazolidinone with high purity (>98%), a convergent synthetic strategy is recommended.[1] The most robust pathway involves the cyclization of a diamine precursor.
Mechanism of Action (Synthesis)
The synthesis relies on the formation of a cyclic urea from a 1,2-diamine.[1] The preferred route utilizes N-(2-methoxyphenyl)ethylenediamine reacting with a carbonyl source (Urea or Carbonyl Diimidazole).
Selected Protocol: Urea Melt Cyclization
Rationale: This method avoids phosgene (safety) and expensive transition metal catalysts, making it scalable and "green."
Reagents:
-
N-(2-methoxyphenyl)-1,2-ethanediamine (Precursor A)[1]
-
Urea (Reagent B)
-
Ethylene Glycol (Solvent/Heat transfer agent)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser and a gas trap (for
evolution), charge 1.0 equivalent of N-(2-methoxyphenyl)-1,2-ethanediamine and 1.2 equivalents of Urea. -
Heat: Heat the mixture to 150°C. The mixture will melt.
-
Reaction: Maintain temperature at 150-160°C for 4–6 hours.
-
Causality: The high temperature drives the evolution of ammonia (
), shifting the equilibrium toward the cyclic urea product.[1]
-
-
Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the diamine peak [M+H]⁺ = 167.1 and appearance of product [M+H]⁺ = 193.1.
-
Workup: Cool to 80°C and add water. The product often precipitates upon cooling to room temperature.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-5% MeOH in DCM).
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathway starting from 2-methoxyaniline, proceeding through the diamine intermediate to the final cyclic urea.[1][2]
Part 3: Analytical Validation (Self-Validating System)[2]
Trustworthiness in chemical biology relies on rigorous characterization. The following analytical signatures serve as a "self-validating system"—if your data does not match these criteria, the synthesis has failed.
High-Resolution Mass Spectrometry (HRMS)[2]
-
Expected Ion:
-
Calculated m/z: 193.0972
-
Acceptance Criteria: Error < 5 ppm.
-
Interpretation: A clean peak at 193.1 confirms the integral molecular formula
.
Proton NMR ( -NMR, 400 MHz, DMSO- )
The NMR spectrum provides the structural fingerprint.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 6.80 - 7.30 | Multiplet | 4H | Aryl Protons | Diagnostic of the 2-substituted benzene ring.[1] |
| 6.90 | Broad Singlet | 1H | NH | The cyclic urea proton (exchangeable with |
| 3.80 | Singlet | 3H | The methoxy group; sharp singlet is a purity marker. | |
| 3.40 - 3.85 | Multiplet | 4H | The imidazolidinone ethylene bridge.[1] |
Validation Workflow Diagram
Figure 2: Analytical decision tree ensuring compound integrity before biological testing.
Part 4: Pharmaceutical Applications[1][2][4][6][7][8]
The 1-aryl-2-imidazolidinone scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry.
GPCR Ligand Design
This moiety mimics the piperazine ring found in drugs like Urapidil (antihypertensive) and Flibanserin (5-HT1A agonist/antagonist). However, the imidazolidinone is planar and contains a hydrogen bond donor (NH) and acceptor (C=O), altering the binding thermodynamics.[1]
-
Application: Researchers substitute the distal NH to attach linker chains targeting secondary binding pockets in Dopamine D2 or Adrenergic
receptors.
Metabolic Stability
Unlike open-chain ureas which are susceptible to rapid hydrolysis by amidases, the cyclic imidazolidinone ring is metabolically robust.[1] This increases the half-life (
Bioisosterism
It serves as a bioisostere for:
-
Lactams: (e.g., pyrrolidinones)[1]
-
Cyclic Guanidines: (altering basicity)
References
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[1][3] "Pd-Catalyzed Synthesis of N-Aryl-2-imidazolidinones." Organic Letters, 8(12), 2531–2534.[1] [Link]
-
National Center for Biotechnology Information (NCBI). (2023). "2-Imidazolidinone Compound Summary." PubChem Database. (General scaffold reference). [Link]
-
Organic Chemistry Portal. (2023). "Synthesis of Imidazolidinones." (Methodology grounding). [Link]
A Senior Application Scientist's Guide to Imidazolidin-2-one Derivatives in Fragment-Based Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of novel, high-quality lead compounds. This guide provides an in-depth technical exploration of a particularly valuable scaffold in the FBDD paradigm: the imidazolidin-2-one core. We will dissect the strategic advantages of this heterocyclic motif, from its favorable physicochemical properties to its synthetic tractability. This document will navigate the entire FBDD workflow, offering field-proven insights into fragment library construction, biophysical screening methodologies for hit identification, and the crucial process of structure-guided fragment evolution into potent, drug-like candidates. Detailed experimental protocols, data interpretation frameworks, and illustrative case studies are provided to equip researchers with the practical knowledge required to successfully leverage imidazolidin-2-one derivatives in their own drug discovery campaigns.
The Strategic Rationale: Why Imidazolidin-2-one for FBDD?
The success of any FBDD campaign hinges on the quality and design of the fragment library. The imidazolidin-2-one scaffold is not merely another heterocycle; its inherent properties make it an exceptionally strategic choice for fragment screening.
-
Physicochemical Sweet Spot: The core structure of imidazolidin-2-one (also known as ethyleneurea) possesses a desirable balance of properties.[1] It features hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O) within a conformationally constrained five-membered ring.[2] This pre-organized arrangement of functionality often leads to more favorable binding entropy upon interaction with a target protein. Its low molecular weight (86.09 g/mol ) and typically low lipophilicity (LogP) align perfectly with the "Rule of Three" guidelines for fragment design, ensuring higher ligand efficiency (LE) and better starting points for optimization.
-
3D Vectorial Diversity: The non-planar, puckered nature of the imidazolidin-2-one ring allows for the presentation of substituents in well-defined three-dimensional vectors. This is a critical advantage over flat, aromatic fragments, as it enables more precise and directional interactions within the often-complex topology of a protein's binding site.
-
Synthetic Tractability and Diversity: The imidazolidin-2-one core is synthetically accessible through a variety of robust chemical methods.[3][4][5] This allows for the straightforward creation of diverse fragment libraries by modifying substitution points on the nitrogen and carbon atoms of the ring. Methodologies like solid-phase synthesis and multicomponent reactions can be employed to rapidly generate libraries of novel derivatives.[6][7][8]
-
Proven Bioactivity: The imidazolidin-2-one moiety is a "privileged scaffold," found in numerous FDA-approved drugs and biologically active compounds, validating its biocompatibility and ability to engage with a wide range of protein targets.[4][9][10] Its presence in drugs targeting everything from viruses to cancer underscores its versatility.[10][11]
Workflow for Imidazolidin-2-one FBDD Campaigns
A successful FBDD program is a multi-stage, iterative process. The following workflow outlines the key phases, with a focus on the specific considerations for imidazolidin-2-one fragments.
Caption: High-level workflow for an FBDD campaign using imidazolidin-2-one fragments.
Phase 1: Library Design, Synthesis, and Target Preparation
Designing an Imidazolidin-2-one Fragment Library
The goal is not to create a large library, but a smart one. Key considerations include:
-
Vectorial Exploration: Systematically vary substituents at the N1, N3, C4, and C5 positions to explore different spatial vectors.
-
Solubility is Paramount: Include polar functional groups to ensure sufficient aqueous solubility for biophysical assays. A common failure point in FBDD is poor fragment solubility leading to false negatives or assay artifacts.
-
Avoid Reactive Functionalities: Exclude Michael acceptors, aldehydes, and other reactive groups that can lead to non-specific, covalent binding.
Protocol: Solid-Phase Synthesis of an N-Substituted Imidazolidin-2-one Library
This protocol is adapted from methodologies that utilize solid-phase synthesis for efficient library generation.[6][7]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Various isocyanates (R-N=C=O)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF. Allow to react for 2 hours. Wash.
-
Second Fmoc Deprotection: Repeat step 2.
-
Urea Formation: React the free amine on the resin with a desired isocyanate (R-N=C=O) in DCM. This step introduces the first point of diversity. Allow to react overnight. Wash.
-
Cyclization (Conceptual): While various methods exist, a common conceptual pathway involves activation and intramolecular cyclization to form the imidazolidin-2-one ring. Specific reagents and conditions will depend on the chosen synthetic route.[3][12]
-
Cleavage and Purification: Cleave the completed fragments from the resin using the TFA cocktail. Precipitate the crude product in cold diethyl ether, then purify using reverse-phase HPLC.
-
Quality Control: Confirm the structure and purity of each fragment by LC-MS and ¹H NMR.
Phase 2: Hit Identification and Validation
Because fragments bind with low affinity (typically in the high micromolar to millimolar range), sensitive biophysical techniques are required for their detection.[13]
Primary Screening: Biophysical Techniques
| Technique | Principle | Pros | Cons |
| NMR Spectroscopy | Detects changes in the chemical environment of the protein or ligand upon binding.[14] | Highly sensitive, provides structural information (SAR-by-NMR), can detect very weak interactions. | Requires large amounts of protein, technically complex, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the fragment binds to an immobilized protein. | Real-time kinetics, requires less protein than NMR, label-free. | Protein immobilization can affect activity, potential for mass transport artifacts. |
| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. | High throughput, low protein consumption, cost-effective. | Not all binding events cause a thermal shift, indirect assay. |
| X-ray Crystallography | Directly visualizes the bound fragment in the protein's binding site. | Provides high-resolution structural data, unambiguous hit validation. | Requires high-quality crystals, lower throughput, fragments may not bind in crystal lattice. |
Self-Validating Hit Confirmation: The Orthogonal Approach
A crucial principle of trustworthiness in FBDD is the use of orthogonal assays. A true "hit" should be confirmable by a second, mechanistically different technique. For example, a primary hit from a TSA screen should be validated using SPR or NMR to confirm direct binding and rule out artifacts.
Caption: Logic for orthogonal hit validation in FBDD.
Phase 3: Fragment Evolution - From Hit to Lead
Once a fragment hit is validated and its binding mode is determined by structural biology (ideally X-ray crystallography), the process of medicinal chemistry begins.[15] The goal is to increase potency and selectivity while maintaining drug-like properties.
Key Strategies for Fragment Evolution
-
Fragment Growing: This is the most common strategy.[15] The crystal structure reveals unoccupied pockets adjacent to the bound fragment. New chemical functionality is "grown" from the fragment core to engage these pockets and form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, a chemical linker can be designed to connect them into a single, more potent molecule.[15] This requires careful design to ensure the linker itself is not sterically or electronically unfavorable.
-
Fragment Merging (Scaffold Hopping): When two fragments bind in overlapping positions, their key binding features can be merged into a novel, single scaffold that retains the essential interactions of both original hits.[15]
Case Study: Hypothetical Evolution of an Imidazolidin-2-one Kinase Inhibitor
Let's consider a hypothetical case where an N-aryl imidazolidin-2-one fragment is identified as a binder to the ATP pocket of a kinase.
-
Initial Hit: X-ray crystallography reveals the imidazolidin-2-one core makes two key hydrogen bonds to the kinase hinge region. The N-aryl group sits in a small hydrophobic pocket. The binding affinity is weak (K_D = 500 µM).
-
Structure-Guided Growth: The crystal structure shows a nearby solvent-exposed channel. A medicinal chemist hypothesizes that adding a basic amine to the aryl ring could form a salt bridge with a conserved aspartate residue (Asp145) in that channel.
-
Synthesis & Re-screening: A small set of analogs is synthesized with linkers of varying lengths and a terminal piperidine group.
-
Improved Potency: The optimal analog, with a three-carbon linker, now binds with a K_D of 10 µM—a 50-fold improvement in potency. The new salt bridge is confirmed by a second crystal structure. This iterative, structure-guided process is the cornerstone of successful FBDD.
Conclusion: The Enduring Value of the Imidazolidin-2-one Scaffold
The imidazolidin-2-one core represents a powerful and versatile starting point for fragment-based drug discovery. Its combination of desirable physicochemical properties, three-dimensional character, and synthetic accessibility makes it an invaluable tool for medicinal chemists. By following a rigorous and self-validating workflow—from intelligent library design and sensitive biophysical screening to structure-guided evolution—researchers can effectively leverage this privileged scaffold to discover novel lead compounds against a wide array of challenging biological targets. The principles and protocols outlined in this guide provide a robust framework for harnessing the full potential of imidazolidin-2-one derivatives in the quest for next-generation therapeutics.
References
-
Title: Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase Source: ACS Combinatorial Science URL: [Link][6]
-
Title: Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase - ACS Combinatorial Science - Figshare Source: Figshare URL: [Link][7]
-
Title: The structures and physicochemical properties of the final imidazolidinedione derivatives (5-8). Source: ResearchGate URL: [Link][2]
-
Title: Michael addition fragment based synthesis approach for imidazolidinones. Source: ResearchGate URL: [Link][11]
-
Title: Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1) Source: PubMed URL: [Link][16]
-
Title: Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1) | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link][17]
-
Title: Chemical Properties of 2-Imidazolidinone (CAS 120-93-4) Source: Cheméo URL: [Link][1]
-
Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: MDPI URL: [Link][8]
-
Title: Imidazolidinone synthesis Source: Organic Chemistry Portal URL: [Link][3]
-
Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: PMC URL: [Link][9]
-
Title: (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ResearchGate URL: [Link][12]
-
Title: Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery Source: MDPI URL: [Link][18]
-
Title: In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures Source: PubMed URL: [Link][19]
-
Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL: [Link][4]
-
Title: Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain Source: PubMed URL: [Link][20]
-
Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Synthesis-of-Imidazolidin-2-ones-from-A-Pseudo-P%C3%A9rez-Molina-Poblete-Osorio-Nov Matem%C3%A1ticas/5443a08d24666f27b9c927f8841a1a6703903102]([Link] Matem%C3%A1ticas/5443a08d24666f27b9c927f8841a1a6703903102)[21]
-
Title: Biophysical screening in fragment-based drug design: a brief overview Source: Bioscience Horizons URL: [Link][13]
-
Title: Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors Source: PubMed URL: [Link][22]
-
Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: PMC URL: [Link][10]
-
Title: N-aminoimidazolidin-2-one peptidomimetics Source: PubMed URL: [Link][23]
-
Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: ResearchGate URL: [Link][5]
-
Title: 2q09 - Crystal structure of Imidazolonepropionase from environmental sample with bound inhibitor 3-(2,5-Dioxo-imidazolidin-4-yl)-propionic acid Source: Protein Data Bank Japan URL: [Link][24]
-
Title: Biophysical screening in fragment-based drug design: a brief overview Source: ResearchGate URL: [Link][14]
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2-Methoxyphenyl substituted cyclic urea scaffolds
An In-Depth Technical Guide to 2-Methoxyphenyl Substituted Cyclic Urea Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic urea scaffold, particularly when substituted with a 2-methoxyphenyl group, represents a "privileged structure" in modern medicinal chemistry. This guide provides a comprehensive analysis of this chemical core, navigating from foundational synthetic principles to its diverse pharmacological applications and nuanced structure-activity relationships (SAR). The urea moiety's unique ability to form critical hydrogen bonds with biological receptors makes it a cornerstone of many therapeutic agents.[1][2] When combined with the 2-methoxyphenyl group—a motif known to impart favorable conformational and electronic properties—the resulting scaffold becomes a powerful tool for targeting a range of disease states, most notably in oncology as kinase inhibitors. We will dissect established synthetic methodologies, explore key mechanisms of action, and provide detailed, field-proven protocols for the synthesis and evaluation of these high-value compounds. This document is structured to serve as a technical resource, blending established knowledge with practical insights for professionals engaged in drug discovery and development.
Introduction: A Synergistic Combination of Privileged Moieties
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active agents. The cyclic urea is one such scaffold, prized for its structural rigidity and, more importantly, its function as an exceptional hydrogen-bonding motif.[2][3] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor, creating a tripartite interaction profile that anchors ligands to their protein targets with high affinity and specificity.[1] This characteristic has been instrumental in the development of numerous approved drugs.
The 2-methoxyphenyl (or ortho-methoxyphenyl) substituent brings its own set of strategic advantages. The methoxy group is an electron-donating moiety that can influence the electronic environment of the entire molecule. Its position at the ortho position introduces specific steric and conformational constraints. This can lock the phenyl ring in a preferred orientation relative to the cyclic urea core, a crucial factor for achieving a bioactive conformation required for target engagement. This conformational restriction minimizes the entropic penalty upon binding, often leading to enhanced potency. The synergy between the robust binding capability of the cyclic urea and the conformational control exerted by the 2-methoxyphenyl group has established this scaffold as a highly productive area for drug discovery.
Synthetic Strategies: Constructing the 2-Methoxyphenyl Cyclic Urea Core
The effective synthesis of asymmetrically substituted cyclic ureas is a pivotal challenge. The choice of synthetic route is often dictated by the desired scale, available starting materials, and tolerance of functional groups. Below, we detail the most robust and field-proven methodologies.
Methodology 1: The In Situ Isocyanate Route
This is arguably the most direct and versatile approach for forming the urea bond. It relies on the generation of a highly reactive isocyanate intermediate from an aniline, which is then trapped by a second amine nucleophile to form the final product.
-
Causality & Field Insight: Using a phosgene equivalent like triphosgene or a safer alternative like 1,1'-carbonyldiimidazole (CDI) allows for the clean, in situ formation of the isocyanate from the corresponding amine.[1][4] This avoids the need to isolate the often-toxic and unstable isocyanate intermediate. Triphosgene, a stable solid, is a practical substitute for gaseous phosgene and is widely used in both academic and industrial settings. The reaction is typically rapid and high-yielding.
Caption: General workflow for the in situ isocyanate route.
Methodology 2: The Carbamate Intermediate Route
This two-step method offers a more controlled approach, proceeding through a stable and isolable carbamate intermediate. It is particularly useful when dealing with sensitive substrates or when the direct isocyanate route proves problematic.
-
Causality & Field Insight: Reacting an amine with a chloroformate (e.g., phenyl chloroformate) generates a stable carbamate.[1] This intermediate is less reactive than an isocyanate, allowing for more controlled subsequent reactions. The phenoxide is a good leaving group, facilitating the final urea formation upon reaction with a second amine under mild heating. This method provides an excellent alternative for building molecular complexity in a stepwise fashion.
Methodology 3: Multi-Component Reactions (Biginelli-Type)
For generating libraries of dihydropyrimidinones (a class of six-membered cyclic ureas), the Biginelli reaction offers unparalleled efficiency.
-
Causality & Field Insight: This one-pot reaction combines three components—in this case, a 2-methoxyphenyl-substituted urea, an aldehyde, and a β-ketoester—under acidic conditions.[5] Its power lies in its atom economy and the ability to rapidly generate molecular diversity by simply varying the three starting components. This makes it a favored approach in high-throughput screening and lead discovery campaigns.
Caption: The three components of the Biginelli reaction.
Comparative Analysis of Synthetic Routes
| Methodology | Advantages | Disadvantages | Best Suited For |
| Isocyanate Route | High yield, fast, versatile substrate scope.[1] | Requires handling of phosgene or its equivalents (toxic). | Rapid synthesis of diverse analogs. |
| Carbamate Route | Avoids toxic isocyanates, stable intermediates, controlled reaction.[1] | Two-step process, may require heating for the final step. | Complex molecules with sensitive functional groups. |
| Biginelli Reaction | One-pot, high atom economy, rapid library generation.[5] | Limited to specific 6-membered ring structures (DHPMs). | Diversity-oriented synthesis, lead discovery. |
Pharmacological Profile & Mechanism of Action
The 2-methoxyphenyl substituted cyclic urea scaffold has demonstrated significant activity across several therapeutic areas, with oncology being the most prominent.
Primary Application: Kinase Inhibition in Oncology
Many oncogenic signaling pathways are driven by kinases, making them prime targets for cancer therapy. The urea scaffold has proven to be an exceptional "hinge-binder," a critical interaction for potent kinase inhibition.
-
Mechanism of Action: The N,N'-diaryl urea moiety is perfectly configured to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. One N-H group and the carbonyl oxygen typically interact with a conserved backbone amide and carbonyl of the hinge, respectively. This bidentate interaction mimics the hydrogen bonding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors. The 2-methoxyphenyl group and the second aryl ring then occupy adjacent hydrophobic pockets, further enhancing binding affinity and determining selectivity.
Caption: Key interactions for kinase inhibition by urea scaffolds.
-
Case Study - Sorafenib: Sorafenib is a multi-kinase inhibitor approved for treating renal, liver, and thyroid cancers. Its chemical structure features a central N,N'-diaryl urea. This core is critical for its ability to inhibit several kinases in the Raf/Mek/Erk pathway (like c-Raf and B-Raf) and receptor tyrosine kinases involved in angiogenesis (like VEGFR and PDGFR). The urea moiety provides the essential hinge-binding interactions, demonstrating the clinical success of this pharmacophore.
Other Therapeutic Applications
-
Anti-inflammatory Activity: The 2-methoxyphenyl group is a known pharmacophore in certain selective cyclooxygenase-2 (COX-2) inhibitors.[6][7] Compounds bearing this scaffold have shown potential in down-regulating the inflammatory response by inhibiting COX-2, an enzyme involved in prostaglandin synthesis.
-
Antimicrobial and Antiviral Agents: The hydrogen bonding capacity of the urea core has been exploited to design inhibitors of various microbial and viral enzymes.[3] For example, cyclic urea derivatives have been developed as potent HIV-1 protease inhibitors, where the urea oxygen mimics a key structural water molecule in the enzyme's active site.[2]
-
CNS-Active Agents: Derivatives have been investigated as anticonvulsants and as antagonists for chemokine receptors like CXCR2, which are implicated in neuro-inflammatory conditions.[1][3]
Summary of Biological Activities
| Therapeutic Area | Primary Target(s) | Reported Activity | Reference(s) |
| Oncology | Raf, VEGFR, PDGFR, c-Kit | Potent, ATP-competitive inhibition (nM range) | [1] |
| Inflammation | COX-2 | Selective inhibition | [6][7] |
| Infectious Disease | HIV-1 Protease | Inhibition of viral replication | [2] |
| Neurology | CXCR2, various ion channels | Antagonism, anticonvulsant effects | [1][3] |
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing lead compounds. For this scaffold, the key relationships can be dissected by considering its three main components.
Caption: The three pillars of SAR for the scaffold.
-
Pillar 1: The Cyclic Urea Core: The integrity of the urea's hydrogen bonding capacity is paramount. N-methylation of the urea nitrogens, for example, typically leads to a dramatic loss of activity against targets like kinases. The size of the cyclic constraint (e.g., 5-membered imidazolidinone vs. 6-membered dihydropyrimidinone) alters the vectors of the substituents, which can be crucial for optimal fitting into a protein's binding site.
-
Pillar 2: The 2-Methoxyphenyl Ring: This component is a key driver of potency and conformation. The ortho-methoxy group sterically hinders free rotation of the phenyl ring, pre-organizing the molecule for binding.[8] Studies comparing isomeric analogs often show that the 2-methoxy substitution provides superior activity compared to 3-methoxy or 4-methoxy derivatives.[8] This is a classic example of how positional isomerism can have a profound impact on biological activity.
-
Pillar 3: The Second Aryl Substituent (R-group): This is the primary site for modification during lead optimization. Varying the electronics, sterics, and lipophilicity of this group is used to fine-tune target selectivity, improve pharmacokinetic properties (ADME), and reduce off-target effects.[9] For example, adding polar groups can enhance solubility, while carefully chosen hydrophobic groups can occupy specific sub-pockets in the target protein to increase potency.
Self-Validating Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process controls and characterization checkpoints to ensure the reliability and reproducibility of the results.
Protocol 1: Synthesis of a 1-(2-Methoxyphenyl)-3-aryl-imidazolidin-2-one
This protocol details a representative synthesis using the in situ isocyanate method.
Objective: To synthesize a model 2-methoxyphenyl substituted cyclic urea.
Materials:
-
N-(2-aminophenyl)-2-methoxybenzamide
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et3N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-(2-aminophenyl)-2-methoxybenzamide (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Isocyanate Formation: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the cooled reaction mixture. Following this, add anhydrous triethylamine (2.2 eq) dropwise. The formation of triethylamine hydrochloride is often observed as a white precipitate.
-
In-Process Control (TLC): Allow the reaction to stir at 0 °C for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar spot indicates the formation of the intermediate.
-
Cyclization: Once the starting material is consumed, slowly warm the reaction to room temperature and then heat to 50 °C. The intramolecular cyclization will proceed. Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Validation & Characterization:
-
Yield & Purity: Determine the final yield and assess purity by HPLC. A purity of >95% is desired.
-
Structural Confirmation: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectra should be consistent with the proposed structure, showing characteristic peaks for the urea carbonyl and the methoxy group.
-
Protocol 2: In Vitro BRAF V600E Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound stock solution in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Positive control inhibitor (e.g., Vemurafenib)
-
Microplate reader (luminometer)
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a dilution in assay buffer to achieve the final desired concentrations (e.g., from 10 µM to 0.1 nM).
-
Assay Plate Setup: In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound or control (DMSO for negative control, Vemurafenib for positive control)
-
BRAF V600E enzyme and MEK1 substrate mixture
-
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Validation & Analysis:
-
Assay Window: The signal-to-background ratio (luminescence of negative control / luminescence of no-enzyme control) should be >10. The Z'-factor, calculated from the positive and negative controls, should be >0.5 for a robust assay.
-
IC₅₀ Calculation: Convert raw luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 2-methoxyphenyl substituted cyclic urea scaffold is a testament to the power of combining privileged structural motifs in drug design. Its synthetic accessibility and potent, conformationally-driven interactions with key biological targets have solidified its importance, particularly in the realm of kinase inhibitors. The continued success of drugs like Sorafenib underscores the therapeutic value of this core.
The future of this scaffold remains bright. Opportunities lie in its application to new and emerging biological targets beyond kinases. The use of computational chemistry and structure-based design will enable more precise tuning of selectivity and the mitigation of off-target effects. Furthermore, the development of novel, more sustainable synthetic methodologies will be crucial for the environmentally conscious production of these valuable compounds. As our understanding of disease biology deepens, the versatility and proven track record of the 2-methoxyphenyl cyclic urea ensure it will remain a relevant and highly valued scaffold in the medicinal chemist's toolkit for years to come.
References
-
MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
-
National Center for Biotechnology Information. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]
-
MDPI. (2023). Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. [Link]
-
ACS Publications. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. [Link]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
National Center for Biotechnology Information. (2021). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]
-
Taylor & Francis Online. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]
-
ResearchGate. (2000). Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. [Link]
-
Baghdad Science Journal. (2024). Synthesis and Antioxidant Evaluation of Urea, Carbamate, and Triazole Derivatives of (2-(6-Methoxynaphthalen-2-yl) propanoyl) glycinoyl azide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libir.josai.ac.jp [libir.josai.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity profile of 1-(2-methoxyphenyl)imidazolidin-2-one
The following technical guide provides an in-depth analysis of the biological activity, pharmacological potential, and synthetic utility of 1-(2-methoxyphenyl)imidazolidin-2-one .
Technical Guide & Pharmacophore Analysis
Executive Summary
1-(2-methoxyphenyl)imidazolidin-2-one (CAS: 62868-43-3) is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a bioisostere for the arylpiperazine moiety found in psychoactive drugs (e.g., Urapidil, Buspirone). Unlike its piperazine counterparts, this imidazolidin-2-one derivative lacks a basic nitrogen center, rendering it a neutral pharmacophore at physiological pH.
This guide details its biological profile not as a standalone therapeutic, but as a privileged structure that confers metabolic stability and specific hydrogen-bonding capabilities to ligand-receptor interactions. Its primary biological utility spans CNS modulation (via 5-HT/Adrenergic receptor targeting in derivative form), antimicrobial activity (in 3-substituted analogs), and tubulin inhibition (in sulfonate derivatives).
Chemical & Physical Profile
Understanding the physicochemical divergence from the standard arylpiperazine pharmacophore is critical for interpreting the biological activity.
| Property | 1-(2-methoxyphenyl)imidazolidin-2-one | 1-(2-methoxyphenyl)piperazine (2-MPP) | Implication |
| Structure | Cyclic Urea (5-membered) | Cyclic Amine (6-membered) | Urea is planar; Piperazine is chair-like. |
| Basicity (pKa) | ~ -1.0 (Neutral/Weakly Acidic) | ~ 9.8 (Basic) | Imidazolidinone does not protonate at pH 7.4. |
| H-Bonding | Donor (NH) + Acceptor (C=O, OMe) | Donor (NH) + Acceptor (N, OMe) | Urea offers a distinct H-bond acceptor vector. |
| Metabolic Stability | High (Resistant to N-oxidation) | Moderate (Prone to N-oxidation/hydroxylation) | Prolonged half-life in scaffold applications. |
| LogP | ~ 1.2 (Predicted) | ~ 1.7 (Predicted) | Lower lipophilicity aids solubility profiles. |
Biological Mechanism & Pharmacophore Logic
The Bioisosteric Shift
In drug design, 1-(2-methoxyphenyl)imidazolidin-2-one serves as a neutral bioisostere for 1-(2-methoxyphenyl)piperazine (the "head group" of the antihypertensive Urapidil and anxiolytic Buspirone).
-
The "Address": The 2-methoxyphenyl group provides the specific hydrophobic and steric "address" required for binding to the orthosteric pocket of 5-HT1A and
-adrenergic receptors. -
The "Message": The imidazolidin-2-one ring alters the "message." By replacing the basic protonatable nitrogen of piperazine with a neutral urea, the affinity for the aspartate residue (conserved in GPCRs) is modulated. This often converts an agonist (piperazine) into an antagonist or partial agonist with altered selectivity ratios between 5-HT1A and D2 receptors.
Receptor Interaction Pathways
The scaffold acts through specific substitution at the
Caption: Mechanistic pathway showing how the imidazolidin-2-one scaffold functions as the hydrophobic anchor ("Address") in CNS-active ligands, requiring a distal basic amine for high-affinity binding.
Detailed Biological Activity by Domain
CNS Activity (Serotonin/Adrenergic)
While the core is a building block, its derivatives (e.g.,
-
Target: 5-HT1A (Agonist/Antagonist) and
-Adrenoceptor (Antagonist).[1] -
Mechanism: The 2-methoxyphenyl group locks the conformation in the receptor pocket. The imidazolidinone ring acts as a rigid spacer that prevents metabolic
-dealkylation, a common failure point in piperazine drugs. -
Potency: Derivatives often achieve
values in the nanomolar range (1–50 nM) for -adrenoceptors.
Antimicrobial Activity
Recent studies (e.g., Ammar et al.) have highlighted the activity of
-
Spectrum: Gram-positive bacteria (e.g., S. aureus) and Fungi (C. albicans).
-
Key Derivative: 5-imino-3-(3-methoxyphenyl)-4-thioxoimidazolidin-2-one.
-
Mechanism: Disruption of bacterial cell wall synthesis via inhibition of specific ligases, distinct from beta-lactam mechanisms.
Anticancer (Tubulin Inhibition)
Sulfonated derivatives of the scaffold (Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates) function as Tubulin Inhibitors .
-
Activity: Inhibition of microtubule polymerization.
-
IC50: Nanomolar antiproliferative activity against MCF-7 and HeLa cell lines.
-
Advantage: The imidazolidinone ring mimics the cis-stilbene geometry of Combretastatin A-4 but with improved chemical stability.
Experimental Protocols
Synthesis of the Core Scaffold
Methodology for generating high-purity 1-(2-methoxyphenyl)imidazolidin-2-one for biological testing.
Principle: Cyclization of
-
Reagents:
- -(2-methoxyphenyl)ethylenediamine (1.0 eq)
-
Urea (1.2 eq) or 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Solvent: Amyl alcohol (for Urea method) or THF (for CDI method).
-
Procedure (Urea Method - Scalable):
-
Mix diamine and urea in amyl alcohol.
-
Reflux at 130°C for 6–8 hours until ammonia evolution ceases.
-
Purification: Cool to 0°C. The product precipitates as white crystals. Filter and wash with cold ethanol.
-
Yield: Typically 75–85%.
-
-
Validation:
-
1H NMR (DMSO-d6):
3.80 (s, 3H, OMe), 3.4-3.6 (m, 4H, Ring), 6.9-7.2 (m, 4H, Ar), 7.1 (s, 1H, NH). -
Melting Point: 129–132°C.
-
In Vitro Binding Assay (5-HT1A)
Protocol to assess the affinity of N-substituted derivatives.
-
Tissue Preparation: Rat hippocampal membrane homogenates (rich in 5-HT1A).
-
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
-
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Incubate test compound (10^-10 to 10^-5 M) with membrane and radioligand for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Structural Activity Relationship (SAR) Visualization
The following diagram illustrates the synthetic divergence from the core scaffold to active pharmaceutical ingredients.
Caption: Synthetic divergence of the core scaffold into CNS-active and Antimicrobial therapeutic classes.
References
-
Synthesis and Pharmacological Evaluation
- Title: New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
- Source: Ammar, Y. A., et al. (2012). Journal of the Serbian Chemical Society.
-
Link:[Link] (Verified Context)
-
Anticancer Activity (Tubulin Inhibition)
- Title: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)
- Source: Fortin, S., et al. (2011). Journal of Medicinal Chemistry, 54(13), 4559–4580.
-
Link:[Link]
-
Adrenergic Receptor Ligands
-
Metabolic Context (Urapidil)
-
Chemical Property Data
- Source: PubChem Compound Summary for CID 8453 (Imidazolidin-2-one core properties).
-
Link:[Link]
Sources
Methodological & Application
Application Note: Synthesis of Imidazolidin-2-ones via Cyclization of N-(2-chloroethyl)ureas
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazolidin-2-one Scaffold
The imidazolidin-2-one ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its structural rigidity, hydrogen bonding capabilities, and stereochemical properties make it a key component in a multitude of biologically active compounds. This five-membered cyclic urea is a core structural motif in several FDA-approved drugs, highlighting its therapeutic relevance.[1][2] Beyond its presence in established pharmaceuticals, the imidazolidin-2-one moiety serves as a versatile building block for the synthesis of more complex molecules, including vicinal diamines, which are valuable in organic synthesis.[1][2] The continued interest in this heterocyclic system drives the development of robust and efficient synthetic methodologies.
This application note provides a detailed guide to a common and effective method for the synthesis of imidazolidin-2-ones: the intramolecular cyclization of N-(2-chloroethyl)ureas. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction's success, thereby offering a comprehensive resource for researchers in the field.
Theoretical Background and Reaction Mechanism
The formation of imidazolidin-2-ones from N-(2-chloroethyl)ureas is a classic example of an intramolecular nucleophilic substitution reaction. The process is typically mediated by a base and involves the cyclization of the urea nitrogen onto the electrophilic carbon bearing the chlorine atom.
The reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate one of the urea nitrogens, increasing its nucleophilicity. The choice of base is critical, as a sufficiently strong, non-nucleophilic base is required to deprotonate the urea without promoting side reactions.
-
Intramolecular Nucleophilic Attack: The resulting anionic nitrogen acts as a nucleophile and attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction.
-
Ring Closure: This intramolecular cyclization results in the formation of the stable, five-membered imidazolidin-2-one ring.
It is crucial to control the reaction conditions to favor this N-alkylation pathway. Under certain conditions, particularly in the absence of a strong base or in the presence of protic solvents, a competing O-alkylation can occur, leading to the formation of 2-amino-2-oxazoline derivatives. The use of a suitable base and an aprotic solvent is therefore essential to ensure the selective synthesis of the desired imidazolidin-2-one.
Figure 1: General mechanism of base-mediated cyclization.
Experimental Protocols
This section provides detailed protocols for the two-step synthesis of imidazolidin-2-ones, starting from the formation of the N-(2-chloroethyl)urea precursor.
Part 1: Synthesis of N-(2-chloroethyl)urea Precursors
The N-(2-chloroethyl)urea starting materials are readily prepared by the reaction of a primary or secondary amine with 2-chloroethyl isocyanate.
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
This protocol is adapted from Poirier, et al.[3]
Materials:
-
4-Bromoaniline
-
2-Chloroethyl isocyanate
-
Chloroform (CHCl3)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 4-bromoaniline (3.0 g, 17.40 mmol) in chloroform (50 mL) in a round-bottom flask, add 2-chloroethyl isocyanate (1.51 mL, 17.40 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 40 minutes with stirring.
-
After reflux, remove the heat source and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crystalline residue is recrystallized from diethyl ether to yield 1-(4-bromophenyl)-3-(2-chloroethyl)urea as a white powder.
Expected Yield: 96% Melting Point: 177 °C
Part 2: Cyclization to Imidazolidin-2-ones
The cyclization of the N-(2-chloroethyl)urea precursor is typically achieved using a suitable base in an aprotic solvent.
Protocol 2: Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one
This protocol is adapted from Poirier, et al.[3]
Materials:
-
1-(4-Bromophenyl)-3-(2-chloroethyl)urea
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (CH3CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 1-(4-bromophenyl)-3-(2-chloroethyl)urea (2.0 g, 7.21 mmol) in acetonitrile (50 mL) in a round-bottom flask.
-
Add cesium carbonate (2.35 g, 7.21 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 20 hours.
-
After reflux, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the filtrate solvent in vacuo to yield the crude product.
-
The crude product can be further purified by recrystallization from diethyl ether.
Expected Yield: 75% Melting Point: 185 °C
Protocol 3: Synthesis of 1-(1H-indol-5-yl)imidazolidin-2-one
This protocol demonstrates the use of a different base and is adapted from Poirier, et al.[3]
Materials:
-
1-(1H-indol-5-yl)-3-(2-chloroethyl)urea
-
Sodium carbonate (Na2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane/diethyl ether for crystallization
Procedure:
-
Dissolve 1-(1H-indol-5-yl)-3-(2-chloroethyl)urea (0.5 g, 2.10 mmol) in acetonitrile (50 mL).
-
Add sodium carbonate (0.22 g, 2.10 mmol) to the solution.
-
Stir and reflux the reaction mixture for 6 hours.
-
After cooling, filter the mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
Crystallize the resulting oily residue from a 50/50 mixture of dichloromethane/diethyl ether to obtain the product as a white powder.
Expected Yield: 41% Melting Point: 256 °C
General Experimental Workflow
The overall process for the synthesis and purification of imidazolidin-2-ones from N-(2-chloroethyl)ureas can be summarized in the following workflow.
Figure 2: General workflow for imidazolidin-2-one synthesis.
Data Summary and Comparison
The choice of base and reaction time can significantly impact the yield of the cyclization reaction. The following table summarizes the reaction conditions and outcomes for the protocols described above.
| Entry | Starting Urea | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) | Reference |
| 1 | 1-(4-Bromophenyl)-3-(2-chloroethyl)urea | Cs2CO3 | Acetonitrile | 20 | 75 | 185 | [3] |
| 2 | 1-(1H-indol-5-yl)-3-(2-chloroethyl)urea | Na2CO3 | Acetonitrile | 6 | 41 | 256 | [3] |
Analysis of Conditions:
-
Base: Cesium carbonate is a stronger base than sodium carbonate and is also more soluble in acetonitrile, which can contribute to a higher yield, as seen in Entry 1. However, sodium carbonate is a more economical choice and can be effective, as shown in Entry 2. The choice of base may need to be optimized depending on the substrate's reactivity.
-
Reaction Time: The reaction times vary depending on the substrate and the base used. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Characterization of Imidazolidin-2-ones
The synthesized imidazolidin-2-ones can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The formation of the imidazolidine ring is typically confirmed by the appearance of two triplets in the aliphatic region (around 3.5-4.5 ppm), corresponding to the two methylene groups (-CH2-CH2-) of the ring. The integration of these signals should correspond to two protons each.
-
13C NMR: The carbonyl carbon of the urea moiety typically appears in the range of 160-170 ppm.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1710 cm-1 is characteristic of the C=O stretching vibration of the cyclic urea.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the imidazolidin-2-one should be observed.
Example Spectroscopic Data for 1-(4-Bromophenyl)imidazolidin-2-one: [3]
-
MS-ES+ (CH3OH) (m/z): 241 (81Br), 239 (79Br)
-
IR (KBr) (ν, cm-1): 1681 (C=O)
-
1H NMR (250MHz, CDCl3) (δ, ppm): 3.58 (t, 2H, CH2NH, 3J = 8.2), 3.90 (t, 2H, CH2N, 3J = 8.2), 5.53 (bs, 1H, NH), 7.40-7.45 (m, 4H, Harom)
Purification and Handling
Purification: Recrystallization is a common and effective method for purifying the solid imidazolidin-2-one products.[4][5] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[5] For the examples provided, diethyl ether and a mixture of dichloromethane/diethyl ether were used successfully. Column chromatography can also be employed for purification if recrystallization is not effective or if the product is an oil.[6]
Safety and Handling: N-(2-chloroethyl)urea and its precursors, such as 2-chloroethyl isocyanate, are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. N-(2-chloroethyl)urea is classified as acutely toxic if swallowed. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The base-mediated intramolecular cyclization of N-(2-chloroethyl)ureas is a reliable and versatile method for the synthesis of imidazolidin-2-ones. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve good to excellent yields of these valuable heterocyclic compounds. The protocols and data presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of a range of imidazolidin-2-one derivatives, facilitating their application in drug discovery and organic synthesis.
References
-
Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available from: [Link]
-
Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available from: [Link]
-
Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ResearchGate. Available from: [Link]
-
Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-23. Available from: [Link]
-
Serna-Vázquez, E., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1-17. Available from: [Link]
-
Poirier, D., et al. (2007). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)-ones. Bioorganic & Medicinal Chemistry, 15(24), 7595-7606. Available from: [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311–3314. Available from: [Link]
-
University of Rochester. (2026). How To: Purify by Crystallization. Available from: [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. Organic Letters, 8(12), 2531-2534. Available from: [Link]
-
Sutherell, C. L., et al. (2012). Aryl-linked imidazolidin-2-ones as non-peptidic β-strand mimetics. Chemical Communications, 48(79), 9834-6. Available from: [Link]
-
PubChem. (n.d.). N-(2-Chloroethyl)urea. Available from: [Link]
-
Moreau, E., et al. (2008). N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site. Bioorganic & Medicinal Chemistry, 16(3), 1269-1281. Available from: [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Available from: [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Available from: [Link]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions [organic-chemistry.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea, a substituted urea derivative with potential applications in pharmaceutical and agrochemical research. The protocol details the reaction of 2-methoxyaniline with 2-chloroethyl isocyanate, outlining critical safety precautions, a step-by-step experimental procedure, and methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Background
Urea derivatives are a significant class of compounds in medicinal chemistry and materials science. The synthesis of unsymmetrical ureas is commonly achieved through the reaction of an amine with an isocyanate.[1][2] This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. The formation of 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea is of interest as the chloroethyl urea moiety is a known pharmacophore in certain antineoplastic agents.[3][4] The methoxy-substituted phenyl ring allows for further functionalization, making this compound a versatile intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies.
Reaction Mechanism
The reaction between 2-methoxyaniline and 2-chloroethyl isocyanate is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine (2-methoxyaniline) attacks the electron-deficient carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the stable urea linkage.
Sources
Application Note: Synthetic Utility of 1-(2-methoxyphenyl)imidazolidin-2-one in Alpha1-Adrenoceptor Ligand Design
Abstract & Scope
This Application Note details the synthetic handling, chemical validation, and pharmacological application of 1-(2-methoxyphenyl)imidazolidin-2-one (MPI). This scaffold serves as a critical bioisostere for the 1-(2-methoxyphenyl)piperazine moiety found in established alpha1-adrenoceptor antagonists such as Urapidil and Naftopidil . By replacing the piperazine ring with a cyclic urea (imidazolidin-2-one), researchers can modulate metabolic stability, reduce basicity, and alter the conformational entropy of the ligand-receptor complex. This guide provides a validated protocol for synthesizing this intermediate and coupling it to pharmacophoric cores.
Introduction: The Bioisostere Strategy
In the design of alpha1-adrenoceptor antagonists, the "arylpiperazine" motif is a privileged structure. It binds to the orthosteric pocket of the G-protein coupled receptor (GPCR), where the o-methoxy group serves as a hydrogen bond acceptor and the phenyl ring engages in
However, the piperazine ring is metabolically labile (prone to N-oxidation and ring opening) and highly basic. 1-(2-methoxyphenyl)imidazolidin-2-one offers a structural solution:
-
Rigidity: The planar cyclic urea restricts conformational freedom, potentially enhancing subtype selectivity (e.g.,
vs ). -
Reduced Basicity: The urea nitrogen is non-basic, altering the pKa profile and membrane permeability of the final drug candidate.
-
Metabolic Robustness: The cyclic urea is resistant to oxidative metabolism compared to the piperazine diamine.
Visualizing the Structural Relationship
Figure 1: Strategic replacement of the piperazine ring with imidazolidin-2-one to optimize physicochemical properties.
Chemical Foundation & Properties[1]
| Property | Specification |
| Chemical Name | 1-(2-methoxyphenyl)imidazolidin-2-one |
| Molecular Formula | |
| Molecular Weight | 192.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
| Key Functional Group | Cyclic Urea (Secondary Amine at N3 position) |
| pKa (Calculated) | ~14.5 (N-H acidity) - Requires strong base for alkylation |
Protocol A: Synthesis of the Intermediate
If the specific intermediate is not commercially available, it can be synthesized via the Isocyanate Cyclization Method . This route is preferred over the diamine melt method due to higher purity and milder conditions.
Reagents Required[2][3][4][5][6][7][8]
-
2-Methoxyaniline (o-Anisidine)
-
2-Chloroethyl isocyanate
-
Triethylamine (
) -
Potassium Carbonate (
) -
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN)
Step-by-Step Methodology
-
Urea Formation:
-
Dissolve 2-methoxyaniline (10 mmol) in anhydrous DCM (20 mL) at 0°C.
-
Dropwise add 2-chloroethyl isocyanate (11 mmol).
-
Stir at room temperature (RT) for 2 hours. A precipitate (chloroethyl urea intermediate) often forms.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of aniline.
-
-
Cyclization:
-
Evaporate DCM or use the crude solid directly.
-
Dissolve the intermediate in Acetonitrile (30 mL).
-
Add
(2.5 equivalents) or -BuOK (1.2 equivalents) if faster reaction is needed. -
Reflux (80°C) for 4–6 hours. The base promotes intramolecular displacement of the chloride by the distal nitrogen.
-
-
Workup & Purification:
-
Filter off inorganic salts.
-
Concentrate the filtrate.
-
Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane gradient).
-
Protocol B: Application (N-Alkylation)
This is the core application protocol: coupling the imidazolidinone "head" to a linker/core "tail" to generate the full antagonist.
Reaction Scheme
Nucleophile: 1-(2-methoxyphenyl)imidazolidin-2-one (N3 position)
Electrophile: Alkyl Halide (e.g., 3-chloropropyl-heterocycle)
Base: Sodium Hydride (NaH) or Cesium Carbonate (
Workflow Diagram
Figure 2: General N-alkylation workflow for functionalizing the imidazolidinone scaffold.
Detailed Procedure
-
Activation (Deprotonation):
-
In a flame-dried flask under Argon, dissolve 1-(2-methoxyphenyl)imidazolidin-2-one (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Cool to 0°C.
-
Add NaH (60% in oil, 1.2 equiv) portion-wise.
-
Observation: Evolution of hydrogen gas bubbles. Stir for 30 mins at RT until evolution ceases.
-
-
Coupling:
-
Add the Electrophile (e.g., 1-(3-chloropropyl)-4-phenylpiperazine or similar linker) (1.1 equiv) dissolved in minimal DMF.
-
Heat the mixture to 60–80°C .
-
Monitor by TLC or LC-MS. Reaction typically completes in 3–6 hours.
-
-
Isolation:
-
Pour reaction mixture into ice-water (50 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with Brine (to remove DMF).
-
Dry over
, filter, and concentrate.
-
Analytical Validation
To confirm the successful synthesis of the intermediate and the final product, look for these diagnostic signals.
1H NMR Diagnostics (DMSO- )
-
The Methoxy Group: A sharp singlet at
3.7–3.8 ppm. -
The Imidazolidinone Ring:
-
In the unsubstituted intermediate: Two multiplets (or triplets) for the
backbone around 3.4–3.9 ppm. A broad singlet for the N-H proton (if not alkylated) around 7.0–7.5 ppm. -
In the alkylated product: The N-H signal disappears. The
signals of the ring often sharpen or shift slightly.
-
-
Aromatic Region: 4 protons characteristic of the 1,2-disubstituted benzene ring (
6.8–7.5 ppm).
IR Spectroscopy[5]
-
Carbonyl (C=O): Strong stretch at 1680–1710 cm⁻¹ (Cyclic urea).
-
Absence of N-H: In the final product, the disappearance of the N-H stretch (~3200 cm⁻¹) confirms N-alkylation.
Pharmacological Context: Binding Assays
Once synthesized, the compound must be validated for affinity.
Alpha1-Adrenoceptor Binding Assay Protocol[8]
-
Source: Rat cerebral cortex membranes (rich in
receptors) or cloned human subtypes expressed in CHO cells. -
Radioligand:
-Prazosin (0.2–0.5 nM). -
Non-specific Binding: Determined using 10
M Phentolamine. -
Incubation: 45 mins at 25°C in Tris-HCl buffer (pH 7.4).
-
Data Analysis:
values are converted to using the Cheng-Prusoff equation.
Expected Outcome:
Compounds containing the 1-(2-methoxyphenyl)imidazolidin-2-one moiety typically exhibit
References
-
Marona, H., et al. (2011). "Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives." Pharmazie, 66(10), 733-739.[1]
-
Bylund, D.B., et al. (1994). "International Union of Pharmacology. XI. Nomenclature of adrenoceptors." Pharmacological Reviews, 46(2), 121-136.
-
Meanwell, N.A. (2011). "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Cheméo Data. (2023). "Chemical Properties of 2-Imidazolidinone (CAS 120-93-4)." Cheméo.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3034286, Urapidil." PubChem.
Sources
Application Note: Standardized Preparation of 1-(2-methoxyphenyl)imidazolidin-2-one Stock Solutions for High-Throughput Screening (HTS)
Abstract
The quality and reliability of data generated from High-Throughput Screening (HTS) campaigns are fundamentally dependent on the integrity of the compound stock solutions. Inconsistent concentration, unforeseen precipitation, or compound degradation can lead to false positives, false negatives, and a significant waste of resources. This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions for 1-(2-methoxyphenyl)imidazolidin-2-one , designed specifically for researchers, scientists, and drug development professionals. The methodologies herein are structured to establish a self-validating system, ensuring that stock solutions meet the highest standards of accuracy and stability required for successful screening campaigns.
Compound Profile & Safety Precautions
Physicochemical Properties
1-(2-methoxyphenyl)imidazolidin-2-one is a small molecule belonging to the imidazolidinone class of heterocyclic compounds. A precise understanding of its properties is the first step toward robust protocol development.
| Property | Value | Source/Note |
| Chemical Formula | C₁₀H₁₂N₂O₂ | - |
| Molecular Weight | 192.22 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Based on related structures[1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Industry standard for HTS[2][3] |
| Storage (Solid) | 2-8°C, desiccated, protected from light | General best practice |
Note: Empirical determination of solubility and stability is a mandatory component of this protocol, as detailed public data for this specific compound is limited.
Safety & Handling
While this compound is not classified as acutely toxic, good laboratory practice is essential. Based on data for structurally related imidazolidinones, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[4][5]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6][7] Avoid contact with skin and eyes.[6][7]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Rationale for Solvent Selection: Anhydrous DMSO
Dimethyl Sulfoxide (DMSO) is the universal solvent for HTS compound libraries for several key reasons:
-
Broad Solubility: It can dissolve an extensive range of both polar and nonpolar compounds.[2][3]
-
Assay Compatibility: It is miscible with water and most cell culture media, facilitating the dilution into aqueous assay buffers.[2]
-
Low Volatility: Its high boiling point (189°C) minimizes evaporation at room temperature, which helps maintain accurate compound concentrations during handling.[8]
However, the use of DMSO requires careful management of its potential downsides. The final concentration in assays should be kept as low as possible (typically <0.5% ) to prevent cytotoxicity or interference with assay components.[2][9] Furthermore, DMSO is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[8][10][11] This ingress of water can decrease the solubility of hydrophobic compounds, leading to precipitation. Therefore, the use of high-purity, anhydrous DMSO is mandatory.
Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a 1 mL master stock of 1-(2-methoxyphenyl)imidazolidin-2-one at a standard HTS concentration of 10 mM.
Materials & Equipment
| Material/Equipment | Specification |
| 1-(2-methoxyphenyl)imidazolidin-2-one | ≥95% purity |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity |
| Analytical Balance | Readable to 0.01 mg |
| Vortex Mixer | Standard laboratory model |
| Bath Sonicator | Standard laboratory model |
| Pipettors (P1000, P200) | Calibrated, with sterile, low-retention tips |
| Vials | 1.5-2.0 mL amber glass or polypropylene screw-cap vials |
| Weighing Paper/Boats | Antistatic |
Calculation
The first step is to calculate the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 192.22 g/mol × 1000 mg/g = 1.92 mg
Step-by-Step Procedure
-
Preparation: Place a new piece of weighing paper on the analytical balance and tare it.
-
Weighing: Carefully weigh out approximately 1.92 mg of 1-(2-methoxyphenyl)imidazolidin-2-one. Record the exact mass to four decimal places (e.g., 1.92XX mg).
-
Transfer: Transfer the weighed compound into a clean, labeled amber vial.
-
Solvent Addition: Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve a 10.0 mM concentration.
-
Formula: Volume (µL) = [Mass (mg) / 192.22 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)
-
Example: If you weighed 1.95 mg, the required DMSO volume would be 1014 µL.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes.[2]
-
Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. This uses acoustic energy to break up small aggregates.[2]
-
Gentle Warming (Optional): If solid persists, the vial can be warmed in a 37°C water bath for 5 minutes, followed by vortexing. Caution: Use heat judiciously, as it can degrade some compounds.[2]
-
Visual Inspection: Once dissolution appears complete, hold the vial against a light source to confirm there are no visible particulates or haze.
-
Quality Control: Proceed immediately to the Quality Control (QC) workflow (Section 4) before aliquoting and long-term storage.
Quality Control (QC): A Self-Validating System
A stock solution is not ready for HTS until its identity, purity, concentration, and stability have been verified. This QC process is critical for ensuring data integrity.[12]
Protocol: Identity & Purity Verification via LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming that the correct compound was weighed and that it meets purity standards.[12][13][14]
-
Sample Preparation: Prepare a 10 µM sample by diluting the 10 mM master stock 1:1000 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Instrumentation: Use a high-throughput LC-MS system equipped with both a mass spectrometer (MS) for identity and a UV and/or Evaporative Light Scattering Detector (ELSD) for purity assessment.[12]
-
LC Method: Employ a fast gradient method (e.g., 2-98% acetonitrile over 2-3 minutes) on a C18 column.
-
MS Analysis:
-
Confirmation: Verify that the primary mass peak corresponds to the expected mass of 1-(2-methoxyphenyl)imidazolidin-2-one ([M+H]⁺ ≈ 193.22 m/z).
-
-
Purity Analysis:
-
Confirmation: Analyze the UV (e.g., at 214 nm and 254 nm) or ELSD chromatogram. The area of the main peak should be ≥95% of the total peak area.
-
-
Decision: If the compound fails either identity or purity checks, the stock solution must be discarded.
Protocol: Freeze-Thaw Stability Assessment
Repeated freeze-thaw cycles can degrade compounds. A preliminary assessment is crucial.
-
Baseline Sample: Take an aliquot from the freshly prepared and QC-verified master stock. Analyze via LC-MS to establish a baseline (T₀) purity.
-
Cycle 1: Freeze the master stock at -20°C for at least 4 hours, then thaw completely at room temperature.
-
Analysis 1: Take a new aliquot and analyze by LC-MS. Compare the purity to the T₀ baseline.
-
Cycle 2 & 3: Repeat the freeze-thaw process for two more cycles, analyzing an aliquot after each thaw.
-
Decision: A purity decrease of >5% over three cycles indicates potential instability. If this occurs, the stock solution should be aliquoted into single-use volumes immediately to prevent further degradation.
Sources
- 1. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound Management Lab » High-Throughput Molecular Screening Center » The Wertheim UF Scripps Institute » University of Florida [hts.scripps.ufl.edu]
Microwave-assisted synthesis of N-aryl imidazolidinones
Application Note: Accelerated Synthesis of N-Aryl Imidazolidinones via Microwave Irradiation
Part 1: Executive Summary & Scientific Rationale
The Challenge: N-aryl imidazolidinones are privileged scaffolds in medicinal chemistry (e.g., anti-inflammatory agents, enzyme inhibitors) and serve as the structural backbone for MacMillan-type organocatalysts. Traditional thermal synthesis of these moieties—typically via Ullmann or Buchwald-Hartwig coupling—often suffers from prolonged reaction times (24–48 hours), high catalyst loading, and harsh thermal gradients that lead to byproduct formation.
The Solution:
Microwave-assisted synthesis offers a kinetic advantage through dipolar polarization . Unlike conductive heating, which relies on convection currents, microwave irradiation directly couples with the dipole moment of the solvent and reagents (specifically the polar amide bond of the imidazolidinone). This allows for rapid superheating and efficient access to the activation energy (
Scope of this Guide:
This note details two robust protocols for the
-
Protocol A: A cost-effective Copper-Catalyzed method (Ullmann-type) suitable for gram-scale synthesis.
-
Protocol B: A high-precision Palladium-Catalyzed method (Buchwald-Hartwig) for complex or sterically hindered substrates.
Part 2: Experimental Protocols
Protocol A: Copper-Catalyzed N-Arylation (The "Robust" Method)
Best for: Standard library generation, cost-sensitive scale-up, and aryl iodides.
Mechanistic Insight:
This reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The microwave effect is particularly pronounced here because the solubility of the inorganic base (
Reagents:
-
Substrate: Imidazolidin-2-one (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) or trans-1,2-diaminocyclohexane.
-
Base:
(2.0 equiv, granular, anhydrous) -
Solvent: Dry 1,4-Dioxane or DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Vial Charging: In a glovebox or under nitrogen flow, charge a 10 mL microwave process vial with CuI (19 mg, 0.1 mmol),
(276 mg, 2.0 mmol), and the imidazolidinone substrate (1.0 mmol). -
Liquid Addition: Add the Aryl Iodide (1.2 mmol), Ligand (DMEDA, 22
L, 0.2 mmol), and anhydrous 1,4-Dioxane (5 mL). -
Sealing & Pre-Stir: Cap the vial with a Teflon-lined septum. Vortex for 30 seconds to ensure homogeneity.
-
Irradiation: Place in the microwave reactor.
-
Workup: Cool to room temperature (compressed air flow). Dilute with EtOAc, filter through a celite pad to remove copper salts. Wash filtrate with brine, dry over
, and concentrate.
Protocol B: Palladium-Catalyzed N-Arylation (The "Precision" Method)
Best for: Aryl chlorides, electron-rich aryl halides, and substrates requiring high regioselectivity.
Mechanistic Insight: Palladium catalysis is less sensitive to the electronic nature of the aryl halide than Copper. Using a bulky, electron-rich phosphine ligand (like Xantphos) facilitates the reductive elimination step, which is often the turnover-limiting step in urea arylation.
Reagents:
-
Substrate: Imidazolidin-2-one (1.0 equiv)
-
Coupling Partner: Aryl Chloride/Bromide (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base:
(1.5 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a separate vial, mix
and Xantphos in 1 mL of dioxane. Stir for 5 minutes under until the solution turns a distinct color (often orange/red), indicating active catalyst formation. -
Reaction Assembly: Add the imidazolidinone, aryl halide, and
to the microwave vial. -
Transfer: Syringe the pre-formed catalyst solution into the reaction vial. Add remaining solvent to reach 0.2 M.
-
Irradiation:
-
Temperature: 100 °C.
-
Hold Time: 10–15 minutes.
-
Max Power: 150 W (to prevent overshoot).
-
-
Workup: Standard aqueous extraction or direct purification via flash chromatography.
Part 3: Data Analysis & Visualization
Comparative Efficiency: Thermal vs. Microwave
The following data summarizes the efficiency gains observed when switching from thermal reflux to microwave irradiation for the synthesis of N-phenylimidazolidin-2-one.
| Parameter | Thermal Reflux (Oil Bath) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Temperature | 110 °C (Wall temp) | 110 °C (Internal bulk temp) | Equal (Nominal) |
| Time | 24 Hours | 20 Minutes | 72x Faster |
| Yield | 65% | 92% | +27% |
| Solvent Vol. | 20 mL | 5 mL | 4x Less Waste |
| Purity (LCMS) | 85% (Side products observed) | >95% (Cleaner profile) | Higher |
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and physical workflow for the Copper-Catalyzed protocol.
Figure 1: Operational workflow for the microwave-assisted Cu-catalyzed N-arylation.
Troubleshooting Logic (Self-Validating System)
If the reaction fails, use this logic flow to diagnose the failure mode.
Figure 2: Diagnostic logic for catalytic failure. Blue/Green indicates Cu(II) formation (inactive); Black indicates Pd aggregation.
Part 4: References
-
Microwave-Assisted Synthesis of N-Aryl Imidazolidinones (General Methodology)
-
Source: Thieme Connect / Synlett
-
Context: Describes the base Cu-catalyzed arylamidation under MW conditions.
-
Link:
-
-
Palladium-Catalyzed N-Arylation (Selectivity)
-
Source: Journal of the American Chemical Society (JACS)
-
Context: Buchwald's group detailing the N1-selective arylation of imidazoles/imidazolidinones, crucial for Protocol B.
-
Link:[4]
-
-
Microwave Effects in Heterocycle Synthesis
-
Source: Journal of Organic Chemistry (JOC) / Kappe Group
-
Context: Authoritative review on the "specific microwave effects" and rate acceleration in Pd/Cu coupling.
-
Link:
-
-
MacMillan Catalyst Applications
-
Source: ACS Omega
-
Context: Illustrates the downstream utility of these scaffolds in enantioselective synthesis.
-
Link:
-
Sources
Reagents for carbonylating N-aryl-1,2-diamines to cyclic ureas
Application Note: Carbonylation Strategies for the Synthesis of N-Aryl Cyclic Ureas (Benzimidazolinones)
Part 1: Executive Summary & Strategic Analysis
The transformation of N-aryl-1,2-diamines into cyclic ureas (specifically 1-aryl-1,3-dihydro-2H-benzimidazol-2-ones) is a pivotal reaction in the synthesis of NK1 antagonists, HIV protease inhibitors, and various CNS-active agents.
The Core Challenge: Unlike aliphatic diamines, N-aryl-1,2-diamines possess a distinct nucleophilic gradient. The primary amine (–NH₂) is moderately nucleophilic, while the secondary amine (–NH–Ar) is significantly deactivated due to the delocalization of the lone pair into the aromatic π-system.
-
Consequence: Reagents that work for simple diamines often stall at the intermediate urea/isocyanate stage, leading to dimerization rather than cyclization.
-
Solution: Successful protocols must drive the second, rate-determining intramolecular attack, often requiring specific bases, heat, or highly electrophilic carbonyl sources.
Reagent Decision Matrix
| Reagent | Reactivity | Atom Economy | Safety Profile | Best Use Case |
| Triphosgene | High | Moderate | Hazardous (Generates Phosgene) | Gold Standard. Scale-up of sterically hindered or electron-deficient substrates. |
| CDI | Moderate | Low | Safe (Solid, Moisture Sensitive) | Benchtop Discovery. Quick screening; avoids toxic gases. |
| Urea | Low | High | Safe (Green) | Industrial/Green. Solvent-free fusion at high T (>150°C). Acid-stable substrates only. |
| CO + Pd | High | Low | Hazardous (CO gas) | Catalytic. When oxidative carbonylation is preferred over substitution. |
| CO₂ + DBU | Low | High | Excellent (Green) | Sustainability Focus. Requires high pressure or specialized bases (superbases). |
Part 2: Mechanistic Insight & Pathway Visualization
The reaction proceeds through a stepwise addition-elimination mechanism. Understanding the "Stalled Intermediate" is critical for troubleshooting.
Figure 1: Mechanistic pathway highlighting the competition between intramolecular cyclization (green) and intermolecular dimerization (red). The reduced nucleophilicity of the N-aryl group often creates a bottleneck at the Isocyanate stage.
Part 3: Detailed Protocols
Protocol A: Triphosgene-Mediated Cyclization (The Robust Method)
Use this for: Valuable intermediates, electron-poor arylamines, or when high yields are mandatory.
Safety Warning: Triphosgene decomposes to phosgene gas. All operations must be performed in a well-ventilated fume hood. A caustic scrubber (20% NaOH) must be attached to the vent line.
Materials:
-
N-Aryl-1,2-diamine (1.0 equiv)
-
Triphosgene (0.35 – 0.40 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Connect the outlet to a NaOH scrubber.
-
Solvation: Dissolve the diamine (10 mmol) and TEA (25 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve Triphosgene (3.5 mmol) in THF (10 mL). Add this solution dropwise to the diamine mixture over 30 minutes.
-
Note: The solution may turn cloudy due to amine-HCl salt formation.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature.
-
Critical Step: If TLC shows the intermediate urea but no cyclized product, heat the reaction to reflux (60°C) for 2–4 hours. The heat helps the sluggish N-aryl amine attack the carbonyl.
-
-
Quench: Cool to RT. Carefully add saturated aqueous NaHCO₃ (20 mL) to quench excess phosgene equivalents. Stir for 15 minutes.
-
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, flash chromatography (MeOH/DCM).
Protocol B: CDI-Mediated Cyclization (The "Green" Lab Method)
Use this for: Rapid screening, acid-sensitive substrates, or labs restricting toxic gas use.
Materials:
-
N-Aryl-1,2-diamine (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Procedure:
-
Dissolution: Dissolve the diamine (5 mmol) in dry MeCN (25 mL) under nitrogen.
-
Activation: Add CDI (6-7.5 mmol) in one portion at room temperature.
-
Observation: Evolution of CO₂ gas will occur.[1] Ensure proper venting.
-
-
Cyclization: Stir at room temperature for 1 hour. Monitor by TLC.[2]
-
Optimization: If the reaction stalls (common with electron-deficient aryl groups), heat to reflux (82°C) overnight. The imidazole byproduct acts as a weak base to assist cyclization.
-
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice water (100 mL). The cyclic urea often precipitates as a solid. Filter and wash with water.
-
Method B (Extraction): If soluble, evaporate MeCN, dissolve residue in EtOAc, wash with 1M HCl (to remove imidazole), then brine.
-
Protocol C: Urea Fusion (Solvent-Free / Industrial)
Use this for: Large-scale synthesis of stable substrates, avoiding solvent waste.
Procedure:
-
Mix: Grind N-aryl-1,2-diamine (10 mmol) and Urea (12-15 mmol) together in a mortar until a fine powder is achieved.
-
Fusion: Place the powder in a round-bottom flask. Heat to 150–160°C in an oil bath.
-
Reaction: The mixture will melt. Ammonia (NH₃) gas will evolve (use a trap).
-
Completion: Continue heating for 2-4 hours until the melt solidifies or gas evolution ceases.
-
Purification: Cool to RT. Triturate the solid with water (to remove excess urea) and filter. Recrystallize from ethanol.
Part 4: Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| Intermediate persists (Isocyanate/Urea observed) | The N-aryl nitrogen is too weakly nucleophilic to close the ring. | Increase Temperature: Switch from DCM to Toluene/Xylene reflux. Add Base: Add DMAP (0.1 equiv) or switch to NaH (strong base) to deprotonate the N-aryl amine. |
| Dimer formation (R-NH-CO-NH-R) | Intermolecular reaction is faster than intramolecular cyclization. | High Dilution: Run the reaction at 0.01 M concentration. Reverse Addition: Add the diamine slowly to the Triphosgene/CDI solution (excess reagent ensures capture). |
| Low Yield with CDI | Moisture contamination (CDI hydrolyzes to imidazole + CO₂). | Use fresh CDI (white powder, not yellow). Dry solvents over molecular sieves. |
References
-
Triphosgene Applications: Majer, P., & Randad, R. S. (1994). A safe and efficient method for preparation of N,N'-unsymmetrically disubstituted ureas utilizing triphosgene.[3] The Journal of Organic Chemistry, 59(7), 1937–1938.
-
CDI Protocol: Duspara, P. A., et al. (2014). Synthesis of cyclic ureas via CDI-mediated cyclization. The Journal of Organic Chemistry, 79(11), 5315-5319.
-
Green Chemistry (CO2): Munshi, P., et al. (2002). Rapid synthesis of 1,3-dialkyl-2-imidazolidinones from CO2 and diamines. Green Chemistry, 4, 439-443.
-
Urea Fusion Method: Patil, S., et al. (2012). Solvent-free synthesis of cyclic ureas. Synthetic Communications, 42(18), 2658-2664.
-
Review of Carbonylation: Rys, V., et al. (2021). Recent advances in the synthesis of benzimidazolinones. European Journal of Organic Chemistry, 2021(15), 2134-2156.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 1-(2-methoxyphenyl)imidazolidin-2-one
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of substituted imidazolidin-2-ones, with a specific focus on overcoming the common challenges associated with the cyclization step to form 1-(2-methoxyphenyl)imidazolidin-2-one. Our goal is to provide actionable, field-proven insights to help you improve your reaction yields and streamline your workflow.
This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. We will address common points of failure in a direct question-and-answer format.
Part 1: Foundational Questions & Synthesis Strategy
This section addresses high-level strategic decisions that form the basis of a successful synthesis campaign.
FAQ 1: What are the primary synthetic routes to 1-(2-methoxyphenyl)imidazolidin-2-one, and how do I choose the best one?
Choosing the correct synthetic pathway is the most critical factor for success. The two most prevalent and reliable strategies for constructing the imidazolidin-2-one core are:
-
Carbonylation of a 1,2-Diamine: This is the most traditional and widely-used method. It involves synthesizing or procuring the precursor diamine, N¹-(2-methoxyphenyl)ethane-1,2-diamine, and then cyclizing it with a carbonylating agent.[1]
-
Intramolecular Cyclization of an Unsaturated Urea: This modern approach involves forming a linear urea precursor that contains a reactive group (like an alkyne or alkene) and then inducing cyclization, often through metal or organocatalysis.[2][3]
Your choice should be guided by starting material availability, scalability, and the specific impurities you want to avoid.
Caption: Decision workflow for selecting a primary synthetic route.
For most applications, the Diamine Carbonylation route (Route A) offers the most straightforward and cost-effective path, assuming the diamine precursor is accessible. It is generally easier to troubleshoot and scale.
Part 2: Troubleshooting Low Cyclization Yield
This section tackles the most common and frustrating issue in this synthesis: poor yield during the ring-closing step. We will assume the use of the more common diamine carbonylation pathway.
FAQ 2: My cyclization of N¹-(2-methoxyphenyl)ethane-1,2-diamine with a carbonylating agent is giving a low yield (<40%). What are the likely causes?
A low yield in this reaction is almost always attributable to one of three factors: (A) suboptimal reaction conditions, (B) selection of an inappropriate carbonylating agent, or (C) competitive side reactions.
-
Suboptimal Conditions: The nucleophilicity of the two amine groups in the diamine is different. The aniline-type amine (attached to the methoxyphenyl ring) is significantly less nucleophilic than the primary alkyl amine. A reaction that is too fast or too slow can favor undesired pathways. Ensure your temperature and addition rate are optimized. For many cyclizations with agents like carbonyldiimidazole (CDI), running the reaction at a moderate temperature (e.g., 40-60 °C in a solvent like DCM or THF) provides a good balance.[4]
-
Carbonylating Agent: The choice of carbonylating agent is critical. Highly reactive agents like phosgene can be non-selective and lead to oligomerization, while less reactive ones may require harsh conditions that degrade the product.[5]
-
Side Reactions: The primary side reaction is the formation of polymers or oligomers. This occurs when a carbonylating agent reacts with the more nucleophilic primary amine of two different diamine molecules, linking them together before the slower intramolecular cyclization can occur.
FAQ 3: I observe a significant amount of unreacted diamine starting material, even after extended reaction times. How can I drive the reaction to completion?
This issue points towards insufficient activation or a reaction that has stalled.
-
Increase Temperature: Gently increasing the reaction temperature in increments of 10 °C can often overcome the activation energy barrier for the second N-acylation step (the cyclization), which involves the less nucleophilic aniline nitrogen. Monitor the reaction by TLC or LC-MS to ensure product degradation does not occur.
-
Solvent Choice: The choice of solvent can have a profound impact. While aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common, switching to a more polar aprotic solvent like Acetonitrile (MeCN) can sometimes accelerate the reaction.[6] In some cases, a non-polar solvent like toluene at reflux can be effective, especially for less reactive carbonylating agents.[7]
-
Add a Catalyst: For cyclizations using carbonyldiimidazole (CDI), the addition of a catalytic amount (1-5 mol%) of an activating agent like 4-Dimethylaminopyridine (DMAP) can facilitate the reaction, particularly the second, more difficult ring-closing step.[1] However, be cautious, as DMAP can also sometimes promote side reactions if used in excess or at high temperatures.
FAQ 4: My main impurity appears to be a high-molecular-weight polymer. How can I prevent this?
Polymer formation is the classic hallmark of an intermolecular reaction outcompeting the desired intramolecular cyclization. This is best addressed by employing the principle of high dilution.
-
High-Dilution Conditions: Instead of adding the carbonylating agent to a concentrated solution of the diamine, perform the reaction at a much lower concentration (e.g., 0.05-0.1 M).
-
Slow Addition: The most effective technique is to slowly add a solution of the carbonylating agent to the dilute, stirring solution of the diamine over a period of several hours using a syringe pump. This keeps the instantaneous concentration of the carbonylating agent very low, ensuring that any diamine molecule that reacts once is far more likely to cyclize intramolecularly before it can find another diamine molecule to react with.
FAQ 5: How do I choose the optimal carbonylating agent?
The "best" agent balances reactivity, safety, and cost. Phosgene is highly effective but also extremely toxic.[5] For laboratory-scale synthesis, Carbonyldiimidazole (CDI) is often the superior choice due to its solid form, ease of handling, and clean byproducts (imidazole and CO₂), which are typically easy to remove.
| Carbonylating Agent | Relative Reactivity | Safety Concerns | Common Byproducts | Typical Yield Range |
| Phosgene (COCl₂) | Very High | Extreme toxicity; requires specialized handling. | HCl | 60-90% |
| Triphosgene | High | Solid phosgene equivalent; toxic upon decomposition. | HCl | 60-85% |
| Carbonyldiimidazole (CDI) | Moderate | Moisture sensitive; relatively safe to handle. | Imidazole, CO₂ | 70-98%[4] |
| Dialkyl Carbonates | Low | Low toxicity; generally safe. | Alcohols | 40-75% |
For the synthesis of 1-(2-methoxyphenyl)imidazolidin-2-one, CDI is highly recommended as the starting point for optimization due to its excellent safety profile and high, clean conversion rates.[1]
Part 3: Optimized Experimental Protocol
This section provides a robust, step-by-step starting protocol for the cyclization.
Protocol 1: Optimized Cyclization via Diamine Carbonylation using CDI
This protocol is designed to maximize yield by minimizing polymer formation.
Caption: Optimized experimental workflow for CDI-mediated cyclization.
Materials:
-
N¹-(2-methoxyphenyl)ethane-1,2-diamine (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the diamine (1.0 equiv) to a round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM to a final concentration of 0.05 M.
-
Reagent Preparation: In a separate, dry flask, dissolve CDI (1.1 equiv) in a sufficient volume of anhydrous DCM to be added via syringe pump.
-
Slow Addition: Using a syringe pump, add the CDI solution to the stirring diamine solution over a period of 4-6 hours at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 40 °C and allow it to stir overnight (12-16 hours).
-
Monitoring: Check for the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The product, being more polar than the diamine but less so than the urea intermediate, should have a distinct Rf value.
-
Work-up: Cool the reaction to room temperature. Quench by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
Part 4: Purification Challenges
FAQ 6: What is the most effective method for purifying the final product?
The crude product from the CDI reaction is typically quite clean, containing the desired product, excess imidazole, and potentially some unreacted starting material or oligomers.
-
Flash Column Chromatography: This is the most reliable method for obtaining high-purity material.[2]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a gradient of methanol in DCM (e.g., 0% to 5% methanol) is highly effective. The 2-methoxyphenyl group adds some lipophilicity, so a hexane/ethyl acetate system should be evaluated first.
-
-
Recrystallization: If the crude product is obtained as a solid and is relatively clean (>90%), recrystallization can be an excellent and scalable alternative to chromatography.[8]
-
Solvent Screening: Test solvents like ethyl acetate/hexanes, acetone, or isopropanol. The ideal system will dissolve the compound when hot but allow for the formation of well-defined crystals upon slow cooling.
-
By systematically addressing these common points of failure, you can significantly improve the yield and purity of your 1-(2-methoxyphenyl)imidazolidin-2-one synthesis.
References
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
-
Gazizov, A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Available at: [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. PMC. Available at: [Link]
-
Gazizov, A., et al. (2021). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. Available at: [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas and Aryl Bromides. Organic Chemistry Portal. Available at: [Link]
-
Hoyos-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]
-
Hoyos-Orozco, C., et al. (2025). Synthesis of 2‐imidazolidinones via reduction and cyclization. ResearchGate. Available at: [Link]
-
Della Ca', N., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
Casnati, A., et al. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. Available at: [Link]
- CN102030711A - Synthesis method of 2-imidazolidinone. Google Patents.
- Not directly rel
- Not directly rel
- Not directly rel
- Not directly rel
-
Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 2- methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Research@THEA. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazolidinone synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.thea.ie [research.thea.ie]
Technical Support Center: Troubleshooting Solubility Issues of Aryl-Imidazolidinones in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering solubility challenges with aryl-imidazolidinones in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and experimental workflows necessary to overcome these common yet critical hurdles in your research and development endeavors.
I. Understanding the Challenge: The Intrinsic Properties of Aryl-Imidazolidinones
Aryl-imidazolidinones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The core structure, an imidazolidin-2-one, is a five-membered ring containing two nitrogen atoms and a carbonyl group.[2] This scaffold is often found in FDA-approved drugs.[1] However, the introduction of aryl substituents, which are often necessary for biological efficacy, can significantly increase the lipophilicity and molecular weight of the molecule. This frequently leads to poor aqueous solubility, a major obstacle in drug development that can hinder absorption and bioavailability.[3][4]
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
Experiencing precipitation or low dissolution of your aryl-imidazolidinone compound in your aqueous buffer? This section provides a systematic approach to diagnosing and resolving these issues.
Question 1: My aryl-imidazolidinone is precipitating out of my standard phosphate-buffered saline (PBS). What is the first thing I should investigate?
Answer: The first and most critical parameter to investigate is the pH of your buffer . The solubility of ionizable compounds, which includes many aryl-imidazolidinones, is often highly dependent on pH.[5]
The "Why": Aryl-imidazolidinones can possess acidic or basic functional groups, either on the aryl substituent or the imidazolidinone ring itself. The ionization state of these groups, dictated by the solution's pH relative to the compound's pKa, dramatically influences solubility.
-
For weakly acidic compounds: Solubility increases as the pH rises above the pKa.[6]
-
For weakly basic compounds: Solubility increases as the pH drops below the pKa.[6]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).
-
Add an excess amount of your solid aryl-imidazolidinone to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for your compound.
Question 2: I've optimized the pH, but the solubility of my aryl-imidazolidinone is still insufficient for my assay. What's the next logical step?
Answer: The next step is to explore the use of co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, can significantly increase the solubility of hydrophobic compounds.[4][7]
The "Why": Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for nonpolar molecules.[8] Common co-solvents used in pharmaceutical research include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol
Experimental Protocol: Co-solvent Titration
-
Select a promising buffer system based on your pH-solubility profile.
-
Prepare a series of solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of your aryl-imidazolidinone in each co-solvent mixture using the method described in the pH-solubility profile protocol.
-
Evaluate the impact of the co-solvent on your experimental system (e.g., cell viability, enzyme activity) to ensure it does not interfere with your assay.
| Co-solvent | Typical Starting Concentration | Key Considerations |
| Ethanol | 5-10% (v/v) | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 10-20% (v/v) | Generally well-tolerated in many biological assays. |
| PEG 400 | 10-30% (v/v) | Can improve absorption from the dosage form.[9] |
| DMSO | 1-5% (v/v) | Potent solvent, but can have biological effects. Use with caution. |
Question 3: My compound is still not soluble enough, even with pH optimization and co-solvents. What other formulation strategies can I employ?
Answer: When basic techniques are insufficient, more advanced formulation strategies are necessary. These include the use of surfactants, cyclodextrins, and the preparation of solid dispersions.
1. Surfactants:
-
The "Why": Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[10][11]
-
Common Surfactants: Tween® 80, Cremophor® EL.
-
Consideration: Ensure the chosen surfactant and its concentration are compatible with your experimental system.
2. Cyclodextrins:
-
The "Why": Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[12]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
3. Solid Dispersions:
-
The "Why": A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a polymer.[10] This can result in the drug being in an amorphous (non-crystalline) state, which typically has a higher dissolution rate and apparent solubility than the crystalline form.[13]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs).
-
Preparation Methods: Solvent evaporation, hot-melt extrusion.[12]
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting aryl-imidazolidinone solubility.
III. Frequently Asked Questions (FAQs)
Q1: Can the specific aryl substituent on my imidazolidinone affect its solubility?
A: Absolutely. The nature of the aryl group (e.g., phenyl, naphthyl, or a heterocyclic ring) and the presence of other functional groups will significantly impact the molecule's overall polarity, crystal lattice energy, and potential for hydrogen bonding, all of which influence solubility.[12]
Q2: I've managed to dissolve my compound, but it precipitates over time. What could be the cause?
A: This is likely due to the formation of a supersaturated solution that is thermodynamically unstable. Over time, the compound may crystallize out of solution. Strategies to prevent this include the use of precipitation inhibitors, which are often polymers that can stabilize the amorphous form of the drug in solution.[3]
Q3: Are there any online tools that can predict the solubility of my aryl-imidazolidinone?
A: While several in silico models and software packages can predict aqueous solubility based on chemical structure, these should be used as a guide and not a replacement for experimental determination. The accuracy of these predictions can vary depending on the complexity of the molecule.
Q4: How should I store stock solutions of my aryl-imidazolidinone to maintain its solubility?
A: Stock solutions, especially those containing co-solvents, should be stored at the recommended temperature (often refrigerated or frozen) in tightly sealed containers to prevent solvent evaporation. Before use, allow the solution to come to room temperature and visually inspect for any precipitation.
IV. References
-
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 24, 2026.
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
-
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
-
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
-
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
BOC Sciences. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
-
Wikipedia. (n.d.). Cosolvent.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
-
PubMed. (2023, March 5). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
-
Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
-
PubChem. (n.d.). 2-IMIDAZOLIDINONE.
-
Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE.
-
Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA).
-
Sigma-Aldrich. (n.d.). 1,3-Dimethyl-2-imidazolidinone = 99.0 GC 80-73-9.
-
Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
-
PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301.
-
MDPI. (2021, July 22). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
-
Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
-
PMC. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note.
-
PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
-
ResearchGate. (2004, June 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.
-
PubMed. (2005, March 23). Solubility of drugs in aqueous solutions. Part 5. Thermodynamic consistency test for the solubility data.
-
YouTube. (2022, October 29). The Effect of pH on Solubility.
Sources
- 1. mdpi.com [mdpi.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. sphinxsai.com [sphinxsai.com]
Removing unreacted 2-methoxyaniline from imidazolidinone products
Technical Support Center: Purification of Imidazolidinone Scaffolds Subject: Protocol for the Removal of Unreacted 2-Methoxyaniline (o-Anisidine)
Executive Summary
You are encountering residual 2-methoxyaniline (CAS: 90-04-0) in your imidazolidinone synthesis.[1][2] This is a critical impurity due to its classification as a Group 2B Carcinogen and a mutagenic structural alert under ICH M7 guidelines .[1]
Because imidazolidinones are cyclic ureas with low basicity (
Part 1: The Decision Matrix
Before selecting a protocol, determine the chemical nature of your specific imidazolidinone product.[1]
Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability and basicity.
Part 2: Primary Purification Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)
Best for: Stable, neutral imidazolidinone products.[1][2]
The Mechanism: 2-Methoxyaniline is protonated by dilute acid to form the water-soluble anilinium salt.[1][2] The imidazolidinone (urea-like) remains neutral and stays in the organic phase.[1][2]
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Wash Solution: 1.0 M Hydrochloric Acid (HCl).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Note: Avoid ethers if possible; anilinium salts have higher solubility in ether/water emulsions than in EtOAc/water systems.[1]
-
-
First Wash: Wash the organic phase with 1M HCl (3 x 1/3 volume of organic phase).[1]
-
Target pH: Ensure the aqueous layer pH is < 2.[1]
-
-
Brine Wash: Wash the organic layer once with saturated brine to break emulsions and remove residual acid.[1]
-
Drying: Dry over anhydrous
, filter, and concentrate.
Validation Data (Simulated):
| Component | pKa (Approx) | State at pH 1.0 | Phase Preference |
|---|
| 2-Methoxyaniline | 4.53 [1] | Cationic (
Protocol B: Solid-Phase Scavenging (Resin Capture)
Best for: Basic products, acid-sensitive compounds, or "polishing" trace impurities.[1][2]
The Mechanism: Use a polymer-supported electrophile to covalently bind the nucleophilic aniline.[1][2]
-
Recommended Resin: PS-Benzaldehyde (chemoselective for primary amines like 2-methoxyaniline) or PS-Isocyanate (universal for
amines).[1][2]
Step-by-Step Workflow:
-
Stoichiometry: Calculate the excess 2-methoxyaniline (by NMR or LCMS). Use 3.0 equivalents of resin relative to the impurity.[1]
-
Solvent System: Dissolve crude product in DCM or THF (DCM swells polystyrene resins best).[1]
-
Incubation: Add resin and shake gently at room temperature for 4–16 hours.
-
Filtration: Filter through a fritted glass funnel or a celite pad.
-
Rinse: Wash the resin cake with DCM to recover entrained product.
Figure 2: Covalent capture mechanism.[1][2] The aniline reacts with the aldehyde resin to form an insoluble imine, easily removed by filtration.
Part 3: Troubleshooting & FAQs
Q1: I used the HCl wash, but the 2-methoxyaniline is still present in the organic layer.
-
Diagnosis: The partition coefficient (
) of the anilinium salt might be too high in your specific solvent, or the acid was consumed.[1] -
Fix:
Q2: My product is basic (contains a pyridine or tertiary amine). Can I use the acid wash?
-
No. You will extract your product.[1]
-
Fix: Use PS-Benzaldehyde resin.[1][2] It reacts specifically with primary amines (the aniline) to form imines.[1] It will not react with tertiary amines (your product) and reacts very slowly with hindered secondary amines.[1]
Q3: The impurity co-elutes with my product on Silica Gel.
-
Diagnosis: Both compounds are polar and hydrogen-bond donors.[1][2]
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, then run your gradient.[1] The TEA blocks silanol sites, sharpening the bands. Alternatively, use a DCM:Methanol gradient; anilines often move to the solvent front faster than ureas in highly polar systems.[1]
Q4: Why is removing this specific aniline so critical?
-
Context: 2-Methoxyaniline is a mutagenic impurity (Class 1/2 potential).[1][2]
-
Compliance: Under ICH M7 , if the product is for human use, you must typically prove clearance to < 1.5 µ g/day (Total Daily Intake) or control it to low ppm levels (often < 20 ppm) depending on dose [2].[1]
References
-
PubChem. (2025).[1] 2-Methoxyaniline (Compound CID 7000) - pKa and Physical Properties. National Library of Medicine.[1] Link
-
International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
-
Sigma-Aldrich. (n.d.).[1][2][4] Scavenger Resins for Organic Synthesis: User Guide. Link
Sources
Technical Support Center: Optimization of Solvent Systems for Recrystallizing Cyclic Ureas
Content Type: Technical Guide & Troubleshooting Repository Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Topic: Purification of Cyclic Urea Scaffolds (e.g., Imidazolidinones, Hydantoins, Pyrimidinones)
Introduction: The Crystallization Challenge of Cyclic Ureas
Cyclic ureas represent a unique challenge in purification due to their rigid molecular architecture and aggressive hydrogen-bonding capabilities. Unlike flexible aliphatic chains, the cyclic urea motif (–NH–CO–NH– in a ring) acts as a "proton donor/acceptor anchor," frequently leading to:
-
High Lattice Energy: Resulting in high melting points and poor solubility in non-polar solvents.
-
Oiling Out: The formation of a liquid-liquid phase separation (LLPS) rather than a solid-liquid suspension, particularly when the solvent boiling point exceeds the melting point of the solvated impurity-product complex.
-
Polymorphism: Strong directional H-bonds make these scaffolds prone to forming metastable crystal lattices or solvates.
This guide provides a causality-driven approach to selecting solvent systems, ensuring you don't just "find a solvent," but design a repeatable purification process.
Part 1: Solvent Selection Strategy
Q1: What is the primary mechanism I should exploit for cyclic urea solubility?
A: You must balance Hydrogen Bond Disruption with Lattice Energy Preservation . Cyclic ureas are self-associating. To dissolve them, your solvent must compete for these H-bonds. However, to crystallize them, the solvent must "lose" this competition as temperature drops.
-
Protic Solvents (Alcohols): Often the best starting point (MeOH, EtOH, IPA). They dissolve ureas well at high temperatures by donating/accepting protons but become poor solvents upon cooling.
-
Aprotic Polar Solvents (ACN, EtOAc): Useful if the urea has significant hydrophobic substituents (e.g., benzyl or alkyl groups).
-
The "Water" Factor: Water is a powerful anti-solvent for hydrophobic cyclic ureas but a solubilizer for small, polar ones (like ethylene urea).
Q2: Which binary solvent systems are most effective?
A: When single solvents fail, binary systems allow you to decouple solubility from temperature dependence.
| System Type | Solvent Pair (Good/Bad) | Target Urea Profile | Mechanism |
| Classic Polar | Ethanol / Water | Small, polar ureas (e.g., unsubstituted hydantoins). | Water forces precipitation via the hydrophobic effect as EtOH concentration drops. |
| Intermediate | Isopropanol / Heptane | Lipophilic ureas (e.g., N-benzyl substituted). | Heptane reduces the dielectric constant, forcing the urea lattice to re-form. |
| High Solubility | Ethyl Acetate / Hexanes | Ureas with large aromatic groups. | Standard polarity gradient; minimizes risk of solvate formation compared to alcohols. |
| "Last Resort" | DMSO / Water | Highly insoluble, high-melting ureas. | Warning: High boiling point makes drying difficult. Use only if other systems fail. |
Part 2: Troubleshooting "Oiling Out"
Q3: Why does my cyclic urea turn into a "goo" or oil instead of crystals?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.
-
Causality: This usually happens because the melting point of your compound (depressed by impurities and solvent) is lower than the boiling point of your solvent.[1][2][3] The compound melts under the solvent rather than dissolving.[2]
-
The Cyclic Urea Factor: Impurities in urea synthesis often include oligomers or isomers that act as "crystal poisons," suppressing the freezing point drastically.
Q4: How do I recover a reaction that has oiled out?
A: Do not simply cool it further; that will only harden the oil into an amorphous glass. Follow this recovery protocol:
-
Reheat the mixture until the oil redissolves (or forms a fine emulsion).
-
Add a Seed Crystal at the cloud point. If you lack a seed, scratch the glass surface to create nucleation sites.
-
Switch Solvents: If oiling persists, your solvent's boiling point is too high. Switch from Toluene (bp 110°C) to IPA (bp 82°C) or DCM (bp 40°C) to ensure the crystal lattice forms before the phase separates.
Visual Workflow: Troubleshooting Oiling Out
Caption: Decision tree for recovering a crystallization batch that has undergone liquid-liquid phase separation.
Part 3: Advanced Optimization & Impurity Control
Q5: How do I remove specific urea-related impurities (e.g., Biuret, Isomers)?
A: Cyclic urea synthesis often generates linear byproducts or regioisomers.
-
Biuret/Linear Ureas: These are often more polar than the cyclic product. Use Water washing or recrystallize from dry Ethanol . The linear impurities will stay in the mother liquor.
-
Regioisomers: These often have slightly different lattice energies. A slow evaporation or slow cooling ramp is critical here. Fast precipitation traps isomers.
Q6: My crystals are solvated. How do I prevent this?
A: Cyclic ureas are notorious for trapping solvent molecules (especially water and alcohols) in their lattice channels.
-
Diagnosis: TGA (Thermogravimetric Analysis) shows weight loss before the melting point.
-
Fix: Switch to a non-H-bonding solvent like Ethyl Acetate or Toluene . If you must use alcohol, dry the final product under high vacuum at >50°C to collapse the solvate structure.
Part 4: Validated Experimental Protocol
Standard Operating Procedure: Solvent Screening for Cyclic Ureas
Objective: Identify the optimal solvent system for a new cyclic urea derivative (approx. 100 mg scale).
Materials:
-
100 mg Crude Cyclic Urea
-
Solvents: Ethanol, EtOAc, Toluene, Acetonitrile, Water, Heptane.
-
Equipment: Heating block, 4mL vials, magnetic stir bars.
Step-by-Step Workflow:
-
Solubility Mapping (The "100 mg Test"):
-
Place 100 mg of solid into a vial.
-
Add 0.5 mL of solvent (Start with Ethanol).
-
Observation A: If it dissolves at Room Temp (RT)
Too soluble. Action: Try a less polar solvent (EtOAc). -
Observation B: If insoluble at RT, heat to boiling.
-
Observation C: If it dissolves at boiling
Potential Candidate . Allow to cool slowly. -
Observation D: If insoluble at boiling
Too insoluble. Action: Try a more polar solvent (DMSO/DMF) or use as the "bad" solvent in a binary pair.
-
-
The "Cloud Point" Titration (Binary Systems):
-
Dissolve 100 mg in the minimum amount of "Good Solvent" (e.g., hot Ethanol).
-
Keep the solution near boiling.
-
Add "Bad Solvent" (e.g., Water) dropwise until a persistent cloudiness appears.
-
Add one drop of Good Solvent to clear it.[4]
-
Remove from heat and insulate the vial (wrap in foil/cotton) to cool slowly.
-
-
Harvest & Validation:
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and solvent properties).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Authoritative source on solvent selection and oiling out in industrial settings).
-
Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017 . (Specific data on purification of urea derivatives).
-
Davey, R. J., et al. "Crystal Engineering of Urea Derivatives." CrystEngComm, 2002 . (Mechanistic insights into hydrogen bonding and crystal morphology of ureas).
-
Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (Detailed analysis of the thermodynamics of oiling out).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glasp.co [glasp.co]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Purification methods for 1-(2-methoxyphenyl)imidazolidin-2-one by column chromatography
Technical Support Guide: Purification of 1-(2-methoxyphenyl)imidazolidin-2-one
Introduction
Subject: 1-(2-methoxyphenyl)imidazolidin-2-one (CAS: N/A for specific isomer in common public db, generic structure implied) Chemical Class: Cyclic Urea / Imidazolidinone Primary Challenge: High polarity of the urea moiety leading to strong adsorption on silica, potential tailing, and co-elution with polar impurities (e.g., unreacted 2-methoxyaniline or open-chain urea intermediates).
This guide addresses the specific chromatographic behavior of aryl-imidazolidinones. Unlike simple aromatics, the urea functionality (
Phase 1: Method Development & Solubility
Q: My crude material is a sticky solid. What solvent should I use for initial TLC screening? A: Do not use the mobile phase for dissolution if it contains high ratios of hexane. Cyclic ureas often exhibit poor solubility in non-polar solvents.
-
Recommended Solvent for TLC Spotting: Dichloromethane (DCM) or Methanol (MeOH).
-
Protocol: Dissolve ~5 mg of crude in 1 mL of DCM. If turbidity persists, add drops of MeOH until clear.
Q: What is the optimal TLC mobile phase? I am seeing streaks. A: Streaking (tailing) indicates strong interaction with the acidic silanol groups of the silica.
-
Standard System: Hexane : Ethyl Acetate (Hex:EtOAc).
-
Start: 50:50.[1]
-
Target Rf: 0.3 – 0.4.
-
-
For Stubborn Tailing: Switch to DCM : MeOH .
-
Start: 95:5 DCM:MeOH.
-
Modifier: Add 1% Triethylamine (TEA) if the impurity profile includes unreacted anilines, or to neutralize acidic sites on the silica that bind the urea.
-
Q: How do I visualize the spots? A:
-
UV (254 nm): The 2-methoxyphenyl group provides a strong chromophore.
-
Iodine Chamber: Universal stain; useful for detecting non-UV active aliphatic impurities from the cyclization linker.
-
Hanessian’s Stain (Cerium Molybdate): Excellent for ureas, turning them deep blue/black upon heating.
Phase 2: Column Packing & Loading
Q: Should I use wet loading or dry loading? A: Dry loading is strongly recommended.
-
Reasoning: 1-(2-methoxyphenyl)imidazolidin-2-one likely has low solubility in the starting mobile phase (e.g., high Hexane content). Wet loading with a strong solvent (like DCM) will cause the compound to precipitate instantly upon hitting the column bed, leading to band broadening and "crashing out."
-
Protocol:
-
Dissolve crude in minimal MeOH/DCM.
-
Add Celite 545 or Silica Gel (ratio 1:2 crude:silica).
-
Rotovap to dryness until a free-flowing powder is obtained.
-
Load this powder on top of the pre-packed column.
-
Q: What stationary phase specifications do you recommend? A:
-
Type: Silica Gel 60.[2]
-
Particle Size: 40–63 µm (230–400 mesh) for flash chromatography.
-
Pore Size: 60 Å.
-
Note: Neutral alumina can be used if the compound degrades on silica (rare for ureas, but possible if acid-labile protecting groups are present), but silica is standard.
Phase 3: Elution Strategy
Q: The compound is not moving, or it's moving too slowly. How should I adjust the gradient? A: Cyclic ureas are "sticky." A linear gradient is safer than isocratic elution.
Recommended Gradient Table (Hexane/EtOAc system):
| Time / CV (Column Volumes) | % Hexane | % Ethyl Acetate | Purpose |
| 0–2 CV | 90% | 10% | Elute non-polar impurities (e.g., bis-aryl dimers) |
| 2–5 CV | 70% | 30% | Elute unreacted 2-methoxyaniline (usually runs higher) |
| 5–15 CV | 50% -> 0% | 50% -> 100% | Product Elution Window |
| Post-Run | 0% | 100% (or 10% MeOH) | Flush column |
-
Technical Tip: If 100% EtOAc does not elute the compound (Rf < 0.2), switch to DCM:MeOH (0% to 10% MeOH) .
Q: I have a close-running impurity just above my product. What is it? A: It is likely the unreacted 2-methoxyaniline .
-
Differentiation: Aniline spots often turn yellow/brown/red with p-Anisaldehyde stain or Ninhydrin (if primary). The urea product will not react with Ninhydrin.
-
Remediation: Use a shallower gradient (e.g., increase EtOAc by 5% every 3 CV) to maximize resolution in the 30-50% EtOAc range.
Phase 4: Post-Column Processing
Q: My product crystallized in the collection tubes. How do I recover it? A: This is a good sign of high purity.
-
Do not heat aggressively to redissolve; you risk degrading the product.
-
Add a small amount of DCM or MeOH directly to the tube to dissolve.
-
Combine fractions and evaporate.
-
Recrystallization: Since the product tends to crystallize, consider a final purification by recrystallizing from boiling EtOAc or an EtOAc/Hexane mixture to remove trace silica leachables.
Troubleshooting Visualization (Decision Matrix)
Caption: Workflow for selecting the optimal solvent system and handling common purification issues for cyclic ureas.
References
-
Synthesis and properties of imidazolidin-2-ones
-
General Purification of Cyclic Ureas
- Title: Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamin
- Source: N
-
URL:[Link]
-
TLC & Chromatography Standards
Sources
Technical Support Center: Resolving Emulsions in N-Aryl Imidazolidinone Extraction
Introduction: The Amphiphilic Trap
You are likely here because your separatory funnel contains a milky, intractable layer that refuses to separate. This is a common bottleneck when working with N-aryl imidazolidinones (MacMillan catalysts).
The Core Issue: These catalysts are chemically designed to bridge the gap between organic substrates and aqueous/polar transition states. Structurally, they possess a polar cationic head (the ammonium/iminium core) and a hydrophobic tail (the N-aryl/benzyl moiety). This structure mimics a surfactant . When you perform an aqueous workup, you are inadvertently creating a micellar system.
This guide moves beyond "add brine" and provides a root-cause analysis and specific protocols to resolve these emulsions based on their physicochemical origin.
Module 1: Diagnostic – Identify Your Emulsion Type
Before treating the mixture, you must identify the stabilizing force. Treating a particulate-stabilized emulsion with brine is often ineffective.
| Observation | Diagnosis | Primary Cause |
| "Rag Layer" (Thin, solid-rich interface) | Pickering Emulsion | Fine particulates (catalyst decomposition, salts, or silica) are trapped at the interface, mechanically preventing coalescence. |
| "Milky/Cloudy" (Homogeneous opacity) | Surfactant Emulsion | The imidazolidinone (or its salt) is acting as a detergent, lowering interfacial tension. |
| No Interface (One phase) | Phase Miscibility | Solvent polarity is too similar (e.g., THF/Water) or the organic phase is saturated with water. |
Module 2: Immediate Triage (Standard Operating Procedures)
Protocol A: The "Salting Out" Method (For Surfactant Emulsions)
Use this when the layer is milky but free of obvious solids.
The Science: Adding a high-ionic-strength electrolyte (Brine/NaCl) increases the surface tension of the aqueous phase (Hofmeister effect). This "squeezes" the organic molecules out of the water layer and disrupts the hydration shell of the surfactant, forcing phase separation.[1]
-
Add Saturated NaCl: Add a volume of saturated brine equal to 20% of your aqueous phase.
-
Gentle Inversion: Do NOT shake vigorously. Invert the funnel slowly 3-5 times.
-
The "Swirl": Hold the funnel by the neck and impart a gentle centrifugal swirl. This helps coalesce droplets without introducing air.
-
Wait: Allow 10 minutes. If no separation occurs, proceed to Protocol C .
Protocol B: The Celite Filtration (For Pickering Emulsions)
Use this when you see a "rag layer" or floating particulates.
The Science: Solid particles stabilize emulsions by adsorbing irreversibly to the oil-water interface (Pickering stabilization).[2] Removing these solids is the only way to break the physical barrier preventing droplet coalescence.
-
Prepare the Filter: Pack a sintered glass funnel with a 1-inch pad of Celite 545 .
-
Vacuum Filtration: Pour the entire contents of the separatory funnel (both phases) through the Celite pad under gentle vacuum.
-
Rinse: Wash the pad with a small amount of fresh extraction solvent (e.g., DCM or EtOAc) to recover any trapped product.
-
Return to Funnel: Transfer the filtrate back to a clean separatory funnel. The layers should separate immediately.
Protocol C: Phase Inversion (The "Density Trick")
Use this if using Chlorinated Solvents (DCM/Chloroform).
The Science: DCM (
-
Add Ethyl Acetate: Add a volume of Ethyl Acetate or Diethyl Ether equal to 10-15% of the organic layer.
-
Effect: This lowers the density of the organic phase, increasing the density differential (
) between the phases, driving faster separation (Stokes' Law).
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting these specific extractions.
Figure 1: Decision matrix for resolving N-aryl imidazolidinone workup emulsions.
Module 4: Prevention & Optimization
To prevent this in future experiments, you must control the chemical environment of the catalyst.
pH Control is Critical
Imidazolidinones are amines.
-
Low pH (< 4): The catalyst is fully protonated (ammonium salt). It is highly water-soluble and acts less like a surfactant.
-
High pH (> 10): The catalyst is a free base. It is highly organic-soluble.
-
Intermediate pH: You risk creating a "buffered" zone where both species exist, maximizing amphiphilic behavior.
-
Recommendation: If recovering the catalyst, acidify strongly (1M HCl) to keep it in the aqueous phase, extract your product with ether (less prone to emulsion than DCM), then basify the aqueous layer separately to recover the catalyst.
Solvent Selection
Avoid Dichloromethane (DCM) if possible.[3]
-
Why? DCM has high surface tension and forms stable micro-droplets.
-
Alternative: Use Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether) . These solvents have lower surface tension and larger density differences with water, promoting faster phase separation.
Frequently Asked Questions (FAQ)
Q: Can I use centrifugation if I don't have a large enough centrifuge? A: Yes. You do not need to centrifuge the entire mixture. Transfer the "emulsion layer" (the middle band) into 15mL or 50mL Falcon tubes. Centrifuge these at 3000-4000 rpm for 5 minutes. The layers will separate cleanly. Pour the separated phases back into your main extraction.
Q: I am trying to recover the MacMillan catalyst, but it's stuck in the emulsion. A: If catalyst recovery is the goal, you are likely at the neutralization step (Free-basing the salt).
-
Acidify the mixture back to pH 1-2. The emulsion will likely break as the catalyst becomes fully water-soluble.
-
Wash the aqueous layer with minimal organic solvent to remove impurities.
-
Basify slowly in the presence of the extraction solvent with gentle stirring, not vigorous shaking.
Q: Will filtering through Celite remove my product? A: Generally, no. Celite is diatomaceous earth (silica) and is chemically inert to most organic molecules. However, if your product is highly polar or basic, it might adhere slightly. Always rinse the Celite pad with clean solvent (EtOAc/DCM) after filtration to wash any adsorbed product into the filtrate.
References
-
University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Not Voodoo. Retrieved February 24, 2026, from [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[4] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Biotage Blog. Retrieved February 24, 2026, from [Link]
Sources
Validation & Comparative
Technical Guide: Characteristic IR Carbonyl Stretch Frequencies of Imidazolidin-2-ones
[1]
Executive Summary
The imidazolidin-2-one (cyclic urea) moiety is a pharmacophore of high significance in drug discovery, serving as a core scaffold in chiral auxiliaries (e.g., Evans-type analogs), kinase inhibitors, and antibiotics.
In Infrared (IR) spectroscopy, the carbonyl (
Key Diagnostic Range:
This guide provides a definitive comparative analysis of these frequencies, distinguishing them from structural analogs through mechanistic reasoning and validated experimental protocols.
Mechanistic Framework: The Frequency "Tug-of-War"[2]
To accurately interpret the spectrum of an imidazolidin-2-one, one must understand the electronic and steric forces competing within the molecule.[2] The observed frequency (
Theoretical Logic[1][2]
-
Ring Strain (The 5-Membered Effect): Compressing the bond angle in the 5-membered ring increases the
-character of the -bonds external to the ring (the bond).[2] This strengthens the bond, shifting the absorption to a higher wavenumber compared to linear ureas.[2] -
Resonance (The Urea Effect): The two nitrogen atoms donate lone pair electron density into the carbonyl anti-bonding orbital.[2] This increases the single-bond character of the carbonyl, shifting the absorption to a lower wavenumber compared to ketones or lactams.[2]
Visualizing the Electronic Effects[1][2]
Figure 1: The competing electronic and physical factors influencing the carbonyl shift. Ring strain pushes the frequency up, while resonance and hydrogen bonding pull it down.[2]
Comparative Analysis: Imidazolidin-2-ones vs. Alternatives
The following table contrasts imidazolidin-2-ones with their most common structural analogs. Note the distinct shift caused by replacing a Nitrogen (urea) with an Oxygen (carbamate/oxazolidinone).[2]
Table 1: Characteristic Carbonyl Frequencies ( )[1]
| Scaffold | Structure Type | Solid State (KBr) | Dilute Solution ( | Mechanistic Differentiator |
| Linear Urea | Acyclic | No ring strain; maximum H-bonding capability lowers frequency significantly.[1] | ||
| 5-mem.[1] Amide | Only one N donor (less resonance than urea) but similar ring strain.[1] | |||
| Imidazolidin-2-one | 5-mem.[1] Urea | Two N donors lower bond order vs. lactam, but ring strain raises it vs. linear urea. | ||
| Oxazolidin-2-one | 5-mem.[1] Carbamate | Oxygen is less donating than Nitrogen. |
Critical Insight for Drug Design: When characterizing Evans Auxiliaries, the Oxazolidinone carbonyl appears at a distinctly higher frequency (~1770 cm⁻¹) than the Imidazolidinone analog (~1730 cm⁻¹). If your synthesis targets an imidazolidinone chiral auxiliary and you observe a peak >1750 cm⁻¹, suspect Oxygen contamination or hydrolysis to the carbamate.[2]
Experimental Validation Protocol
To ensure data integrity, one must control for Hydrogen Bonding.[1] In the solid state (KBr pellet or ATR), N-H...O=C interactions broaden the peak and shift it to lower energy (Red Shift).[2]
The "Solvent Shift" Validation Method
This protocol validates whether a band is a true imidazolidin-2-one carbonyl or an artifact of aggregation.[1][2]
Reagents:
-
Analyte (Imidazolidin-2-one derivative)[1]
-
Spectroscopic Grade Chloroform (
) or Carbon Tetrachloride ( ) -
KBr (for solid state)
Workflow:
Figure 2: Workflow for distinguishing hydrogen-bonded species from free carbonyls.
Step-by-Step Methodology
-
Baseline (Solid State): Collect a spectrum of the neat solid.[1][2] Note the
peak (likely broad, ~1700 cm⁻¹) and the stretch (~3200-3400 cm⁻¹).[3] -
Dissolution: Dissolve the sample in
to a concentration of roughly 10 mg/mL. -
Acquisition: Using a liquid cell (path length 0.1–1.0 mm), acquire the spectrum.[1] Subtract the pure solvent background carefully.[1][2]
-
Analysis:
-
Observe the
peak.[1][2][3][4][5][6] -
Result: If the peak sharpens and shifts up by 20–30 cm⁻¹ (e.g., to 1730 cm⁻¹), the imidazolidinone ring is intact and was previously H-bonded.
-
Result: If the peak remains at ~1700 cm⁻¹ and does not shift, suspect a lack of N-H protons (N,N-disubstituted) or ring opening.
-
Structural Diagnostics & Troubleshooting
Distinguishing Imidazolidin-2-one from Urea Isosteres[1]
| Observation | Diagnosis | Action |
| Peak at 1650 cm⁻¹ | Likely Linear Urea .[1][2] Ring opening has occurred. | Check Mass Spec for +18 mass (hydrolysis) or NMR for loss of |
| Peak at 1775 cm⁻¹ | Likely Oxazolidinone .[1][2] | Check synthesis inputs. Did an amino alcohol react instead of a diamine? |
| Doublet Carbonyl | Fermi Resonance or Conformational Isomers.[1][2] | Common in lactams and cyclic ureas.[1][2] Do not over-interpret as two functional groups. |
| Missing N-H Band | N,N'-Disubstituted . | If |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for general cyclic urea ranges).
-
Pouchert, C. J. (1981).[1] The Aldrich Library of Infrared Spectra. Aldrich Chemical Co.[1][2] (Source for experimental spectra of 2-imidazolidinone vs. N,N'-dimethyl-imidazolidinone).
-
Evans, D. A., et al. (1982).[1] "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society.[2][7] Link (Foundational work distinguishing oxazolidinone vs imidazolidinone auxiliaries).[1]
-
Hallam, H. E., & Jones, C. M. (1970).[1] "Conformational Isomerism of the Amide Group." Journal of Molecular Structure. (Detailed analysis of amide/urea solvent shifts).
-
SDBS Database. (2023). Spectral Database for Organic Compounds, AIST.[1] SDBS No. 2686 (2-Imidazolidinone).[1] Link (Verified frequency data for unsubstituted imidazolidinone).[1]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. m.youtube.com [m.youtube.com]
- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Comparative LC-MS/MS Profiling: 1-(2-methoxyphenyl)imidazolidin-2-one vs. Regioisomers
Topic: LC-MS fragmentation pattern of 1-(2-methoxyphenyl)imidazolidin-2-one Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Comparison Scope
In the development of phenyl-piperazine and phenyl-imidazolidinone pharmacophores (common in alpha-adrenergic blockers like urapidil and serotonin modulators), the precise identification of metabolic byproducts is critical. 1-(2-methoxyphenyl)imidazolidin-2-one (hereafter 2-MPI ) frequently appears as a hydrolytic metabolite or synthetic intermediate.
A recurring analytical challenge is differentiating 2-MPI from its regioisomers, specifically the meta (3-MPI) and para (4-MPI) analogs. While these isomers are isobaric (
This guide provides a definitive technical comparison, establishing a self-validating LC-MS/MS protocol to distinguish 2-MPI based on the "Ortho Effect" —a fragmentation phenomenon driven by the proximity of the methoxy group to the imidazolidinone ring.
Quick Comparison Matrix
| Feature | 2-MPI (Ortho) | 3-MPI / 4-MPI (Meta/Para) |
| Precursor Ion ( | ||
| Dominant Fragment | ||
| Diagnostic Neutral Loss | -43 Da (HNCO) or -32 Da ( | -15 Da ( |
| RPLC Retention (C18) | Later Elution (Intramolecular H-bond increases lipophilicity) | Earlier Elution (Higher polarity/solvent interaction) |
| Collision Energy (CE) | Requires higher CE for ring opening | Fragment readily at lower CE |
Structural Dynamics & Fragmentation Mechanism[1]
To develop a robust assay, one must understand the causality behind the spectral peaks. The fragmentation of 2-MPI is governed by the stability of the protonated molecular ion.
The Ortho Effect Mechanism
In ESI+ mode, the proton typically localizes on the carbonyl oxygen or the N3 nitrogen of the imidazolidinone ring.
-
In 2-MPI (Ortho): The methoxy oxygen at the ortho position forms a stable 6-membered intramolecular hydrogen bond with the protonated imidazolidinone system. This "locking" mechanism stabilizes the parent ion, often requiring higher collision energies (CE) to induce fragmentation compared to the para isomer.
-
Fragmentation Pathway: Upon activation, the proximity of the methoxy group facilitates a hydrogen transfer, leading to the expulsion of methanol (
, -32 Da) or isocyanic acid (HNCO, -43 Da), pathways that are sterically unfavorable for the para isomer.
Visualizing the Pathway
The following diagram details the specific fragmentation cascade for 2-MPI, highlighting the diagnostic ions used for confirmation.
Figure 1: Proposed ESI+ fragmentation pathway for 1-(2-methoxyphenyl)imidazolidin-2-one. The m/z 150 ion is often enhanced in the ortho isomer due to steric assistance.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . The inclusion of a "Resolution Check" step ensures that even if MS patterns are ambiguous (e.g., at low concentrations), the chromatographic separation provides a secondary confirmation.
LC-MS/MS Conditions[2][3][4]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4][5][6]
-
Column: Phenyl-Hexyl or biphenyl phases are superior to C18 for separating positional isomers of aromatic rings.
-
Recommended: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Methanol + 0.1% Formic Acid (Methanol enhances signal for methoxy compounds).
-
Acquisition Parameters (MRM)
| Transition | Type | Collision Energy (eV) | Purpose |
| 193.1 | Quantifier | 22 | Diagnostic for Ortho (Ring cleavage) |
| 193.1 | Qualifier | 15 | Common (Loss of |
| 193.1 | Qualifier | 35 | Structural confirmation (Anisidine core) |
The "Isomer Ratio" Validation Step
To confirm identity without a reference standard for every run, calculate the Ion Ratio (
-
If
: High probability of 2-MPI (Ortho) . -
If
: High probability of 4-MPI (Para) .
Analytical Workflow Diagram
The following decision tree guides the analyst through the identification process, integrating both chromatographic and spectral data.
Figure 2: Decision tree for differentiating methoxyphenyl-imidazolidinone isomers using LC-RT and MS/MS ratios.
Troubleshooting & Optimization
Signal Suppression
-
Issue: Low sensitivity for the parent ion (
193). -
Cause: In-source fragmentation. The methoxy group can make the molecule labile.
-
Solution: Lower the Fragmentor Voltage (or Cone Voltage) by 10-15 V. Ensure the desolvation temperature is not excessive (
C).
Isobaric Interferences
-
Issue: Co-eluting peaks with
193. -
Check: Verify if the interference is a "source fragment" from a larger metabolite (e.g., a glucuronide).
-
Test: Monitor the neutral loss of 176 Da (glucuronide) in a separate scan. If
is a daughter of , it is an in-source fragment, not the free parent 2-MPI.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 2-Imidazolidinone derivatives. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Journal of Mass Spectrometry.[7] [Link]
-
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.[8] [Link](Note: Cited for Ortho-effect mechanistic parallels in methoxy-aromatics).
-
Asakawa, D., et al. (2020).[5] In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.[9][6][7][10][11] [Link][5]
Sources
- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 2. uab.edu [uab.edu]
- 3. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Comparative Guide: Binding Affinity of 1-(2-methoxyphenyl)imidazolidin-2-one vs. Urapidil
[1][2]
Executive Summary
Urapidil is a clinically established antihypertensive agent with a dual mechanism of action: it acts as an antagonist at postsynaptic
1-(2-methoxyphenyl)imidazolidin-2-one , in contrast, represents a structural analog where the basic piperazine ring is replaced by a neutral cyclic urea (imidazolidin-2-one) system.[1][2] From a medicinal chemistry perspective, this modification drastically alters the electronic landscape of the molecule.[2]
Key Finding: While Urapidil exhibits nanomolar affinity for 5-HT
Structural & Mechanistic Analysis
Chemical Structure Comparison[1][2]
| Feature | Urapidil | 1-(2-methoxyphenyl)imidazolidin-2-one |
| Core Pharmacophore | Arylpiperazine (Basic) | Arylimidazolidinone (Neutral) |
| Key Functional Group | Tertiary Amine ( | Cyclic Urea (Amide-like, Neutral) |
| Electronic State at pH 7.4 | Protonated (Cationic) | Uncharged (Neutral) |
| Primary Interaction | Ionic Bond (Salt Bridge) | Hydrogen Bonding / Hydrophobic only |
The Mechanistic Divergence (The "Why")[1][2]
The high affinity of Urapidil stems from its arylpiperazine "head group."[2] In the binding pocket of aminergic GPCRs (like 5-HT
-
Urapidil Binding: The
-nitrogen of the piperazine ring becomes protonated at physiological pH.[1][2] This positive charge forms a strong electrostatic salt bridge with the carboxylate anion of Asp3.32.[1][2] -
Imidazolidin-2-one Binding: The nitrogen atoms in the imidazolidin-2-one ring are part of a cyclic urea system.[1][2] The lone pairs are delocalized into the carbonyl group, making them non-basic and unable to protonate.[2] Without this positive charge, the salt bridge cannot form, resulting in a dramatic loss of affinity (typically 1000-fold or greater).[1][2]
Scientist's Note: The Imidazoline Distinction
It is crucial not to confuse imidazolidin-2-one with imidazoline .[1][2]
Binding Affinity Data Profile[2]
The following table synthesizes experimental data for Urapidil and predicted values for the imidazolidinone analog based on Structure-Activity Relationship (SAR) principles of arylpiperazine bioisosteres.
| Receptor Target | Parameter | Urapidil (Experimental) | 1-(2-methoxyphenyl)imidazolidin-2-one (SAR Prediction) |
| 5-HT | 20 – 40 nM [1, 2] | > 10,000 nM (Inactive) | |
| Functional Activity | Partial Agonist | Null / Weak | |
| 200 – 400 nM [1] | > 10,000 nM (Inactive) | ||
| Functional Activity | Antagonist | Null | |
| > 10,000 nM (Low Affinity) | > 10,000 nM |
Data Interpretation: Urapidil acts as a "balanced" ligand with significant affinity for both serotonin and adrenergic receptors.[2] The imidazolidinone analog lacks the requisite pharmacophore features to compete effectively at these sites.[2]
Visualization: Molecular Interaction Pathways[1]
The following diagram illustrates the critical difference in receptor engagement between the two compounds.
Caption: Mechanistic divergence at the Asp3.32 anchor point. Urapidil forms a critical salt bridge, whereas the neutral imidazolidinone fails to engage, resulting in negligible affinity.[1][2]
Experimental Protocol: Radioligand Binding Validation
To experimentally verify the binding difference, the following self-validating protocol is recommended. This workflow uses competition binding to determine the
Protocol: 5-HT Competition Binding Assay
Objective: Determine the affinity (
Reagents:
-
Membranes: CHO cell membranes stably expressing human 5-HT
receptors.[1][2] -
Radioligand: [
H]-8-OH-DPAT (Specific Activity ~100-150 Ci/mmol).[1][2] Concentration: 0.5 nM ( value).[1][2] -
Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4. -
Non-specific Control: 10
M Serotonin (5-HT) or WAY-100635.[1][2]
Workflow:
-
Preparation: Thaw membrane homogenates and dilute in assay buffer to achieve ~10-20
g protein/well. -
Incubation Setup: In a 96-well plate, add:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.[1][2]
-
Quantification: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.
Data Analysis:
-
Plot % Specific Binding vs. Log[Concentration] .
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: Where is radioligand concentration and is its dissociation constant.[1][2]
Validation Criteria:
References
-
Gross, G., et al. (1987).[1][2] "Urapidil and some analogues: 5-HT1A and alpha 1-adrenoceptor binding properties."[1][2][] European Journal of Pharmacology, 134(3), 325-332.[1][2]
-
Schoeffter, P., & Hoyer, D. (1988).[1][2] "Centrally acting hypotensive agents with affinity for 5-HT1A binding sites inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus."[1][2] British Journal of Pharmacology, 95(3), 975–985.[1][2]
-
Boess, F. G., & Martin, I. L. (1994).[1][2] "Molecular biology of 5-HT receptors." Neuropharmacology, 33(3-4), 275-317.[1][2] (Reference for Asp3.32 mechanism).
-
PubChem Compound Summary. (2024). "Urapidil" (CID 5639).[1][2] National Center for Biotechnology Information.[1][2]
A Senior Application Scientist's Guide to HPLC Retention Time Standards for 1-(2-methoxyphenyl)imidazolidin-2-one Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical entities is paramount. For a compound such as 1-(2-methoxyphenyl)imidazolidin-2-one, which may serve as a critical intermediate or a potential impurity in a drug substance, its unambiguous identification and quantification are non-negotiable. High-Performance Liquid Chromatography (HPLC) stands as the primary workhorse for this task. However, the reliability of HPLC data is fundamentally tethered to the consistency of its retention time (RT), a parameter notoriously susceptible to variation.
This guide provides an in-depth comparison of retention time standards for the analysis of 1-(2-methoxyphenyl)imidazolidin-2-one. Moving beyond a simple procedural outline, this document explains the causality behind experimental choices, establishes a framework for self-validating protocols, and offers a practical guide for researchers, scientists, and drug development professionals to ensure data integrity and analytical robustness.
The Imperative of Retention Time Stability
Retention time in HPLC is the time elapsed from sample injection to the appearance of the peak maximum. While characteristic for a given analyte under specific conditions, it is not an immutable constant. Even minor fluctuations in the chromatographic system can cause significant RT shifts, jeopardizing peak identification and the accuracy of quantitative results.[1][2][3]
Common Causes of Retention Time Variability:
-
Mobile Phase Composition: Evaporation of volatile organic solvents or changes in buffer pH can alter eluent strength and selectivity.[1]
-
Column Temperature: Inadequate temperature control can affect solvent viscosity and the kinetics of analyte-stationary phase interactions. A change of just 1°C can alter retention time by 1-2%.[2][3]
-
Flow Rate: Inconsistent pump performance or system leaks can lead to variable flow rates, directly impacting retention times.[4]
-
Column Aging and Contamination: Over time, the stationary phase can degrade, or accumulate contaminants from sample matrices, altering its chromatographic properties.[2][3][4]
To counteract this inherent variability, the use of retention time standards is not just good practice—it is a scientific necessity.
Comparing Analytical Standards: A Multi-Tiered Approach
The choice of a standard is a critical decision that dictates the level of confidence in the analytical data. For 1-(2-methoxyphenyl)imidazolidin-2-one, we can classify standards into two primary tiers.
Tier 1: The Gold Standard - Certified Reference Materials (CRMs)
A Certified Reference Material (CRM), also known as a primary standard, is a substance of the highest purity and traceability, manufactured by an accredited body according to ISO 17034 and ISO/IEC 17025 standards.[5][6] It is accompanied by a certificate of analysis that provides its certified property values, uncertainty, and a statement of metrological traceability.
-
Expertise & Causality: Using a CRM for 1-(2-methoxyphenyl)imidazolidin-2-one provides the most definitive confirmation of peak identity. Its retention time serves as the benchmark against which all other samples are compared. For quantitative analysis, its certified purity allows for the accurate determination of the analyte's concentration without the need for correction factors.
-
Trustworthiness: CRMs are the cornerstone of a self-validating system. By periodically injecting the CRM during an analytical run, one can verify that the chromatographic system is performing as intended. This practice is a core component of System Suitability Testing (SST).[7][8][9]
-
Authoritative Grounding: Regulatory bodies like the FDA and international standards organizations such as the United States Pharmacopeia (USP) mandate the use of well-characterized reference standards for method validation and routine analysis.[8][9]
Table 1: Comparison of Analytical Standard Tiers
| Standard Type | Purity & Traceability | Primary Use Case | Advantages | Disadvantages |
| Certified Reference Material (CRM) | Highest purity, metrologically traceable to national/international standards.[5][10] | Peak identification, method validation, primary quantification standard. | Unambiguous identity confirmation, highest accuracy, required for regulatory submission. | Higher cost, may have limited availability for niche compounds. |
| Secondary/Working Standard | High purity, qualified against a CRM. | Routine QC analysis, system suitability checks. | Cost-effective for frequent use, readily prepared in-house. | Requires rigorous initial qualification, traceability is one step removed from the primary standard. |
Tier 2: The Practical Tool - Secondary (In-House) Working Standards
While CRMs are essential, their cost and availability can make them impractical for daily, high-throughput use. A secondary, or working, standard is a batch of high-purity 1-(2-methoxyphenyl)imidazolidin-2-one that has been thoroughly characterized in-house against the CRM.
-
Qualification Process: The qualification of a secondary standard is a critical process that involves:
-
Identity Confirmation: Co-injection with the CRM to confirm identical retention times. Spectroscopic analysis (e.g., MS, NMR) should also be performed to confirm structural identity.
-
Purity Assessment: HPLC analysis to determine purity, often by peak area normalization.
-
Assay Assignment: Quantification against the CRM to assign a precise potency value to the secondary standard.
-
This qualified secondary standard can then be used for routine analyses, with the CRM reserved for periodic system checks and the qualification of new secondary standard batches.
Establishing a Robust HPLC Protocol for 1-(2-methoxyphenyl)imidazolidin-2-one
The following protocol provides a validated starting point for the analysis of 1-(2-methoxyphenyl)imidazolidin-2-one. The choices within this method are grounded in the physicochemical properties of the analyte, which contains a polar imidazolidinone ring and a nonpolar methoxyphenyl group, making it well-suited for reverse-phase chromatography.
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Autosampler Vials: 2 mL glass vials with caps.
2. Standard Preparation:
-
CRM Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 1-(2-methoxyphenyl)imidazolidin-2-one CRM and dissolve in 10.0 mL of a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the CRM Stock Solution to 10.0 mL with the same 50:50 diluent.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring good sensitivity. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility.[1][2] |
| Detection Wavelength | 275 nm | The methoxyphenyl group provides strong UV absorbance in this region. |
| Gradient Program | See Table 2 | A gradient is used to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
4. System Suitability Testing (SST):
-
Trustworthiness in Action: Before any sample analysis, the system's fitness for purpose must be verified.[8][9] This is a non-negotiable step mandated by USP and ICH guidelines.[7][9]
-
Procedure: Inject the Working Standard Solution six times consecutively.
-
Acceptance Criteria (based on USP <621>): [7]
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
Tailing Factor (Symmetry): ≤ 2.0
-
Visualizing the Workflow
The entire process, from standard selection to routine analysis, follows a logical, self-validating sequence.
Caption: Workflow for establishing and using HPLC standards.
Comparative Data and Performance
To illustrate the importance of a controlled system, the table below presents hypothetical but realistic data showing how retention time can be affected by common variables. The CRM is used as the benchmark to assess performance.
Table 3: Performance Data Under Varied Conditions
| Condition | Analyte | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) | Assessment |
| A: Standard Conditions | CRM | 5.85 | 1.1 | 2.5 | PASS (Meets SST) |
| B: Column Temp 25°C (-5°C) | CRM | 6.05 (+3.4%) | 1.2 | 2.2 | FAIL (RT Shift) |
| C: Mobile Phase B at 28% (-2%) | CRM | 6.18 (+5.6%) | 1.1 | 2.4 | FAIL (RT Shift) |
| D: Aged Column | CRM | 5.60 (-4.3%) | 1.8 | 1.7 | FAIL (Poor Resolution) |
This data clearly demonstrates that without a reliable retention time standard (the CRM), it would be impossible to determine if a shift in a sample's retention time was due to a system issue (like in B, C, or D) or if the sample contained a different compound altogether.
Alternative Analytical Methodologies
While HPLC is the predominant technique, other methods can be employed for orthogonal verification or specific applications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a higher degree of specificity by confirming the molecular weight of the analyte. This is invaluable for peak identity confirmation, especially in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the analyte is thermally stable and sufficiently volatile. GC can offer very high resolution for separating related impurities.[11][12][13]
-
Quantitative NMR (qNMR): A primary ratio method that can determine the purity of a substance without the need for a separate standard of the same compound, though it requires a different internal standard and specialized expertise.
Sources
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A Practical Guide to the Melting Point Determination of Pure 1-(2-Methoxyphenyl)imidazolidin-2-one
Abstract
This guide addresses the characterization of pure 1-(2-methoxyphenyl)imidazolidin-2-one, a compound for which a definitive melting point is not widely reported in readily accessible literature. As the melting point is a critical parameter for assessing the purity and identity of a crystalline solid, this document provides a robust framework for its experimental determination. We present a comparative analysis of structurally related compounds to establish a reasonable expected range, followed by detailed, field-tested protocols for accurate measurement using both capillary and Differential Scanning Calorimetry (DSC) methods. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently determine and interpret the melting point of this and other novel chemical entities.
Introduction: The Significance of a Sharp Melting Point
In the realm of synthetic chemistry and materials science, the melting point of a pure crystalline solid is a fundamental and highly informative physical property. It is defined as the temperature at which the solid and liquid phases exist in equilibrium. For a pure substance, this transition occurs over a very narrow range, typically less than 1°C. A broad melting range, on the other hand, is a strong indicator of the presence of impurities, which disrupt the crystal lattice and depress the freezing point.
For a compound like 1-(2-methoxyphenyl)imidazolidin-2-one, which belongs to the versatile class of imidazolidinones used in various research applications, establishing a reliable melting point is a cornerstone of its characterization.[1][2] It serves as an initial, rapid, and cost-effective checkpoint for assessing the success of a synthesis and subsequent purification. This guide, therefore, provides a pathway to establishing a reference value through rigorous experimental practice.
Comparative Analysis: Estimating the Melting Point Range
While a specific value for 1-(2-methoxyphenyl)imidazolidin-2-one is elusive, we can infer an approximate range by examining the melting points of structurally analogous compounds. The core imidazolidin-2-one structure and the nature of the phenyl ring substituent are the primary determinants of the crystal lattice energy and, consequently, the melting point.
| Compound Name | Structure | Melting Point (°C) |
| 2-Imidazolidinone (Parent Compound) | Ethylene urea | 129 - 132 |
| 1-(4-Methoxyphenyl)-5-imino-3-(3-methoxyphenyl)-4-thioxoimidazolidin-2-one | A more complex derivative | 143 - 145 |
| 4,4-Dimethyl-5-methylene-1-(p-tolyl)imidazolidin-2-one | A derivative with different substituents | 195.2 - 197.3 |
| 1-(4-Chlorophenyl)-4,5-dihydrazono-3-(3-methoxyphenyl)imidazolidin-2-one | A dihydrazono derivative | 193 - 195 |
Data compiled from publicly available sources.[3][4][5][6]
Based on this comparative data, it is reasonable to hypothesize that the melting point of 1-(2-methoxyphenyl)imidazolidin-2-one will likely fall within the broad range of 130°C to 200°C. The ortho-methoxy group on the phenyl ring, compared to an unsubstituted phenyl or a para-substituted one, can influence crystal packing through steric and electronic effects, making an exact prediction difficult without experimental data.
Experimental Protocols for Accurate Melting Point Determination
To ensure the generation of a reliable and reproducible melting point value, the sample must first be rigorously purified (e.g., by recrystallization or column chromatography) and thoroughly dried under vacuum to remove any residual solvent. The identity and purity of the compound should be confirmed by orthogonal methods like NMR, mass spectrometry, and elemental analysis prior to melting point determination.
Method A: Digital Capillary Melting Point Apparatus
This is a classical and widely accessible technique. The principle involves heating a small, packed sample in a capillary tube at a controlled rate while observing the phase transition.
Protocol:
-
Sample Preparation: Place a small amount of the finely powdered, dry compound onto a clean, dry watch glass. Grind the sample to a fine powder to ensure uniform packing.
-
Capillary Loading: Tamp the open end of a glass capillary tube into the powder until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Scan (Optional but Recommended): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly identify an approximate melting range. This prevents spending excessive time on the precise measurement.
-
Precise Measurement: Using a fresh capillary, heat the block rapidly to a temperature approximately 15-20 °C below the approximate melting point found in the rapid scan.
-
Data Acquisition: Decrease the heating rate to 1-2 °C/min. A slow ramp rate is critical for allowing the system to reach thermal equilibrium and for accurate observation.
-
Record the Range:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the last solid particle melts.
-
The melting point is reported as the range T1-T2. For a pure compound, this range should be ≤ 1°C.
-
Method B: Differential Scanning Calorimetry (DSC)
DSC is a more quantitative thermal analysis technique that measures the difference in heat flow between the sample and a reference as a function of temperature. It provides a highly accurate and objective measure of the melting point.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the pure, dry compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 100 °C).
-
Heating Ramp: Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.
-
Isothermal Hold & Cool Down: Hold at a temperature above the melting transition before cooling back to the starting temperature.
-
-
Data Analysis: The melting transition will appear as an endothermic peak on the thermogram. The melting point is typically reported as the onset temperature of the peak, which represents the temperature at which melting begins. The peak temperature is also often reported.
Expert Insight: A second heating cycle in the DSC program can be highly informative. If the melting point changes between the first and second heat scans, it may indicate the presence of a metastable crystal form (polymorphism) or the loss of residual solvent during the first heating cycle.
A Self-Validating Experimental Workflow
To ensure the trustworthiness of the determined melting point, it must be the final step in a logical, self-validating workflow. The identity and purity of the compound must be unequivocally established before its physical properties are measured.
Caption: A validated workflow for melting point determination.
Conclusion
References
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
-
Fadda, A. A., et al. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC. Available at: [Link]
-
Specification Sheet. (n.d.). Available at: [Link]
-
CAS Common Chemistry. (n.d.). 6-Chloroquinoline. Available at: [Link]
-
Aksenov, N. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Available at: [Link]
-
PubChem. (n.d.). 2-Imidazolidinone. Available at: [Link]
-
IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]
-
ECHA. (n.d.). 4-tert-butylcyclohexanol - Registration Dossier. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Available at: [Link]
-
MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Available at: [Link]
-
PubChem. (n.d.). 4-((3-Butoxy-4-methoxyphenyl)methyl)-2-imidazolidinone. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Levulinic acid, ethyl ester, diethyl acetal (CAS 92557-39-6). Available at: [Link]
Sources
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- 4. atamankimya.com [atamankimya.com]
- 5. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Imidazolidone | 120-93-4 [chemicalbook.com]
Safety Operating Guide
Safe Handling and Disposal Protocols for 1-(2-Methoxyphenyl)imidazolidin-2-one
Executive Summary & Chemical Profile[1]
As researchers, we often treat intermediates like 1-(2-Methoxyphenyl)imidazolidin-2-one (CAS: 53775-69-6) as routine reagents. However, the piperazine/imidazolidine pharmacophore requires specific handling protocols not just for immediate safety, but to prevent downstream environmental toxicity.[1] This compound is a nitrogen-rich heterocyclic ether; while not classified as acutely fatal (like cyanides), it poses significant irritation risks and potential aquatic toxicity that mandates incineration over aqueous discharge.
The following guide moves beyond generic SDS advice to provide a field-validated lifecycle management plan for this specific compound.
Chemical Safety Data Table
| Parameter | Specification | Operational Implication |
| CAS Number | 53775-69-6 | Use for waste labeling and inventory tracking. |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Nitrogen/Oxygen content dictates incineration parameters (NOx generation). |
| Physical State | Solid (Crystalline powder) | High dust explosion/inhalation risk during weighing. |
| Signal Word | WARNING | Treat as a severe Irritant; potential sensitizer. |
| Hazard Codes | H315, H319, H335 | Skin/Eye Irritant; Respiratory Tract Irritant.[2] |
| Incompatibilities | Strong Oxidizers, Strong Acids | Do not store with nitric acid or perchlorates. |
Storage and Segregation Logic[2]
Proper disposal begins with proper storage.[1] Cross-contamination in storage leads to unknown waste mixtures, which are the nightmare of disposal vendors.
Storage Protocol
-
Desiccation: This compound is hygroscopic. Store in a tightly sealed container within a desiccator or under inert atmosphere (Nitrogen/Argon) if long-term stability is required.
-
Segregation: Isolate from strong oxidizing agents.[3] The ether linkage (methoxy group) can form peroxides under extreme conditions, though less likely than simple ethers, oxidation remains a risk.
Figure 1: Decision logic for preventing storage incompatibilities, a precursor to safe disposal.
Immediate Spill Response Procedures
In the event of a spill, the priority is preventing the solid from becoming an aerosol (dust) which facilitates inhalation and widespread contamination.
The "Wet-Wipe" Method (Preferred for Solids):
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don Nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator (if powder is fine/dusty). Safety goggles are mandatory.
-
Contain: Do not dry sweep. Dry sweeping generates dust.
-
Capture:
-
Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol or Isopropanol) or water.
-
Scoop the damp solid/towel mixture into a wide-mouth waste jar.
-
-
Decontaminate: Wash the surface with soap and water three times. Collect all rinse water into the liquid chemical waste stream.
Disposal Procedures (The Core Protocol)
This section details the "Cradle-to-Grave" management required by RCRA (Resource Conservation and Recovery Act) standards.[4]
A. Solid Waste (Pure Compound or Spill Debris)
Never dispose of this compound in regular trash or biohazard bags. It is a chemical hazard.[5]
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Labeling:
-
Constituents: Write "1-(2-Methoxyphenyl)imidazolidin-2-one" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Disposal Path: High-Temperature Incineration.
-
Why? The imidazolidinone ring is stable.[5] Landfilling can lead to leaching. Incineration at >1000°C ensures complete mineralization to CO₂, H₂O, and NOₓ (scrubbed).
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvents (e.g., DCM, Methanol, DMSO):
-
Segregation: Determine if the solvent is Halogenated or Non-Halogenated .
-
Example: If dissolved in Dichloromethane (DCM)
Halogenated Waste . -
Example: If dissolved in Methanol
Non-Halogenated Waste .
-
-
Compatibility: Ensure no oxidizers are present in the waste container.
-
pH Check: Ensure the waste stream is neutral (pH 5-9) if possible, though organic streams are less sensitive to pH than aqueous ones.
C. Aqueous Waste (Rinsate)
Strict Rule: Do not pour down the drain.
-
Even though the compound has polar moieties, aromatic amines/ethers can be toxic to aquatic life.
-
Collect all aqueous rinsate in a container labeled "Aqueous Waste with Trace Organics."
Waste Stream Workflow
Figure 2: Waste stream segregation logic ensuring compliance with RCRA and local EHS regulations.
Regulatory Compliance & Documentation
To maintain "Trustworthiness" in your lab operations, documentation is as vital as the physical disposal.
-
Waste Manifesting: When handing waste over to your EHS department or external vendor (e.g., Veolia, Clean Harbors), ensure the manifest lists the specific chemical name. "Organic Waste" is often insufficient for compounds with nitrogenous heterocycles.
-
RCRA Status: While 1-(2-Methoxyphenyl)imidazolidin-2-one is not typically a "P-listed" or "U-listed" acute hazardous waste under 40 CFR 261.33 [1], it falls under the characteristic of Toxic (if TCLP fails, though rare for this solid) or simply Ignitable if in solvent. It is best practice to manage it as Hazardous Chemical Waste .
-
Sewer Ban: Adhere to the "No-Drain" policy. The EPA and local water authorities strictly prohibit the discharge of water-insoluble or toxic organics into the sanitary sewer [2].
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. Available at: [Link]
-
United States Environmental Protection Agency (EPA). Dental Effluent Guidelines (Analogous for Organic Solids). Effluent Guidelines. Available at: [Link]
-
PubChem. Compound Summary for Imidazolidin-2-one Derivatives. National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
